molecular formula C11H16ClNO B2557732 4-(Piperidin-3-yl)phenol hydrochloride CAS No. 2243520-64-9

4-(Piperidin-3-yl)phenol hydrochloride

Cat. No.: B2557732
CAS No.: 2243520-64-9
M. Wt: 213.71
InChI Key: WZRJBQSXAKPAKW-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)phenol hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO and its molecular weight is 213.71. The purity is usually 95%.
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Properties

IUPAC Name

4-piperidin-3-ylphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h3-6,10,12-13H,1-2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRJBQSXAKPAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-3-yl)phenol Hydrochloride: Chemical Properties and Molecular Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and molecular weight of 4-(Piperidin-3-yl)phenol hydrochloride. As a crucial building block in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in research and development. This document delves into its fundamental properties, spectroscopic profile, and the experimental methodologies required for its characterization, offering a blend of established data and field-proven insights for the practicing scientist.

Molecular Identity and Fundamental Properties

This compound is a heterocyclic compound featuring a phenol ring attached to a piperidine moiety at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice for amine-containing pharmaceutical intermediates.

Molecular Structure and Weight

The structural integrity of a molecule is the cornerstone of its chemical behavior. The molecular structure of this compound dictates its reactivity, polarity, and potential for intermolecular interactions.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Prep Accurately weigh ~1 mg of 4-(Piperidin-3-yl)phenol HCl Dissolve Dissolve in mobile phase to a final concentration of ~0.1 mg/mL Prep->Dissolve Filter Filter through a 0.45 µm syringe filter into an HPLC vial Dissolve->Filter Inject Inject 10 µL onto the HPLC system Filter->Inject Separate Isocratic or gradient elution Inject->Separate Detect UV detection at ~275 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity based on relative peak area Integrate->Calculate

Precision Engineering of Piperidinyl Phenol Derivatives: A Technical Guide to SAR and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationships (SAR) of piperidinyl phenol derivatives, a privileged scaffold in neuropharmacology. While ubiquitous in medicinal chemistry, this specific moiety serves as a critical "molecular hinge" in dual-action ligands for Alzheimer’s Disease (AD) and selective NR2B antagonists for neuroprotection. This document moves beyond basic descriptions, offering a mechanistic critique of ligand design, validated synthetic protocols, and self-verifying assay methodologies.

The Pharmacophore: Structural Deconstruction

The piperidinyl phenol scaffold is not merely a linker; it is a bifunctional pharmacophore capable of spanning distinct protein domains. Its efficacy relies on the precise geometric and electronic interplay between two core regions:

  • The Cationic Anchor (Piperidine): At physiological pH, the piperidine nitrogen is protonated. This positive charge acts as a mimic for the quaternary ammonium of acetylcholine (in AChE) or interacts via cation-

    
     forces with aromatic residues (e.g., Trp84 in AChE or Phe176 in GluN2B).
    
  • The H-Bond Donor (Phenol): The phenolic hydroxyl is critical for selectivity. In NR2B receptors, it forms hydrogen bonds within the allosteric pocket (LIVBP-like domain). In AChE inhibitors, it targets the Peripheral Anionic Site (PAS), often preventing amyloid-

    
     aggregation.
    
Visualization: The Piperidinyl Phenol Logic Gate

The following diagram illustrates the decision logic for optimizing this scaffold based on the therapeutic target.

SAR_Logic Scaffold Piperidinyl Phenol Scaffold Linker Linker Length (Alkyl Chain) Scaffold->Linker PhenolPos Phenol Position (Ortho/Meta/Para) Scaffold->PhenolPos PipSub Piperidine Substituents Scaffold->PipSub NR2B Target: NR2B (GluN2B) (Neuroprotection) Linker->NR2B Propyl (3C) Optimal AChE Target: AChE (Alzheimer's) Linker->AChE Variable (2-4C) Spans CAS to PAS PhenolPos->NR2B Para-OH Critical (H-bond Glu236) PhenolPos->AChE Ortho/Para (Antioxidant/PAS) PipSub->NR2B 4-Benzyl/Phenyl (Hydrophobic Pocket) PipSub->AChE N-Benzyl (Cation-Pi Trp84)

Figure 1: Decision matrix for optimizing piperidinyl phenol derivatives based on target specificity (NR2B vs. AChE).

SAR Case Study A: NR2B Selective Antagonists

Prototype: Ifenprodil Mechanism: Allosteric inhibition of NMDA receptors containing the GluN2B subunit.[1]

The selectivity of ifenprodil-like derivatives hinges on the "pendulum" motion of the ligand within the GluN1/GluN2B interface.

  • The Phenol Rule: The phenolic hydroxyl group is non-negotiable for high affinity. Removal of the -OH group or methylation (to -OMe) typically results in a >10-fold loss of potency. The hydroxyl group acts as a hydrogen bond donor/acceptor with residues (likely Glu236 or Gln110) in the GluN2B subunit [1].

  • Linker Constraints: A three-carbon (propyl) linker between the piperidine nitrogen and the phenol ring is the "Goldilocks" zone. Shortening to ethyl or lengthening to butyl disrupts the alignment of the protonated amine with the negative electrostatic potential of the binding cleft.

  • Metabolic Liability: A major challenge in this class is the metabolic activation of the phenol to a reactive quinone methide, which causes hepatotoxicity.

    • Design Fix: Introducing electron-withdrawing groups (e.g., F, Cl) adjacent to the phenol or replacing the phenol with a bioisostere (e.g., indazole) can mitigate this risk while retaining H-bonding capability [2].

SAR Case Study B: Dual-Binding AChE Inhibitors

Prototype: Donepezil-Hybrid Derivatives Mechanism: Simultaneous binding to the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS).

Unlike the rigid requirements for NR2B, AChE inhibitors utilize the piperidinyl phenol to create "dumbbells" that span the enzyme's gorge.

  • The CAS Anchor: The piperidine ring binds at the bottom of the gorge (CAS). The protonated nitrogen engages in a cation-

    
     interaction with Trp84 .
    
  • The PAS Hook: The phenol moiety, connected via a linker, extends to the mouth of the gorge (PAS). Here, the phenol ring stacks with Trp286 .

  • Antioxidant Bonus: Phenolic derivatives in this class often exhibit radical scavenging activity (verified by ORAC assays), providing a secondary neuroprotective mechanism against oxidative stress, a hallmark of AD [3].

Synthetic Architecture: Reductive Amination Protocol

The most robust method for assembling these derivatives is Reductive Amination .[2] This approach is preferred over direct alkylation due to higher yields and the avoidance of over-alkylation (quaternization).

Validated Protocol: Synthesis of N-Benzyl-4-piperidinyl Phenols

Objective: Couple a 4-piperidone derivative with a substituted benzylamine (or vice versa).

Reagents:

  • Amine component (1.0 equiv)

  • Ketone/Aldehyde component (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv) - Chosen for mildness over NaCNBH3.

  • Acetic Acid (catalytic, pH 5-6)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine and ketone in DCE (0.1 M concentration). Add Acetic Acid (1-2 drops). Stir at room temperature for 1-2 hours under nitrogen. Checkpoint: Monitor by TLC for the disappearance of starting materials.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise. Allow to warm to room temperature and stir overnight (12-16h).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (typically MeOH/DCM gradient).

Why this works: STAB is less toxic than cyanoborohydride and tolerates the presence of the phenolic hydroxyl group without requiring protection in many cases, although O-protection (e.g., TBDMS) is recommended if the phenol is electron-rich and prone to oxidation [4].

Synthesis_Workflow Start Start: Ketone + Amine Imine Intermediate: Imine Formation (Acid Cat.) Start->Imine -H2O Reduction Reduction: Add NaBH(OAc)3 (Mild Hydride) Imine->Reduction Hydride Transfer Workup Workup: NaHCO3 Quench DCM Extraction Reduction->Workup Final Product: Piperidinyl Phenol Workup->Final

Figure 2: Reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Experimental Ecosystem: Self-Validating Assays

To ensure data integrity, the biological evaluation must include specific controls.

Protocol: Ellman’s Assay for AChE Inhibition

This colorimetric assay measures the production of thiocholine.[3][4]

Reagents:

  • Acetylthiocholine iodide (ATCh, Substrate)[4]

  • 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent)[3][4]

  • AChE (from Electrophorus electricus or human recombinant)

  • Phosphate Buffer (0.1 M, pH 8.0)[3][5]

Methodology:

  • Preparation: In a 96-well plate, add 140 µL of Phosphate Buffer and 20 µL of the test compound (dissolved in DMSO, final DMSO <1%).

  • Enzyme Addition: Add 20 µL of AChE solution (0.05 U/mL). Incubate at 25°C for 15 minutes. Control: Use Donepezil as a positive control.

  • Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of ATCh (15 mM).

  • Measurement: Immediately read absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

  • Calculation: The slope of the absorbance vs. time graph represents enzyme velocity.

    
    [3]
    

Data Presentation Template:

Compound IDR1 (Phenol)R2 (Piperidine)IC50 (nM) ± SDSelectivity (AChE/BuChE)
Ref (Donepezil) --12.5 ± 1.2>500
PP-01 4-OHBenzyl45.0 ± 3.5120
PP-02 3-OHBenzyl150.0 ± 10.185

Computational Validation (Docking)

Before synthesis, validate the SAR hypothesis using molecular docking (e.g., AutoDock Vina).[6]

  • AChE Setup: Use PDB ID 1EVE (complex with Donepezil).

  • Validation Step: Re-dock the co-crystallized ligand. The RMSD between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be valid.

  • Interaction Check: Verify that the piperidine nitrogen is within 4-5 Å of Trp84 (anionic subsite) and the phenol is oriented toward Trp286 (peripheral site) [5].

References

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link

  • Lüken, J., et al. (2024).[7] Indazole as a Phenol Bioisostere: Structure–Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 67(21), 19678-19688.[7] Link[7]

  • Tiwari, M., et al. (2015).[8] Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(7), 1496-1514. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Cheung, J., et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282-10286. Link

Sources

4-(Piperidin-3-yl)phenol Hydrochloride: Technical Guide & Synthetic Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(Piperidin-3-yl)phenol hydrochloride , a specific isomer of the arylpiperidine scaffold distinct from the more common 4-(piperidin-4-yl)phenol.

Chemical Identity & Structural Analysis

This compound is a 3-arylpiperidine derivative where the phenol moiety is attached to the meta-position (C3) of the piperidine ring. This structural vector is critical in medicinal chemistry, as it projects substituents into a different spatial region of the binding pocket compared to the linear 4-(piperidin-4-yl)phenol isomer (a common pharmacophore in NR2B antagonists).

Core Identifiers
PropertySpecification
Common Name This compound
Synonyms 3-(4-Hydroxyphenyl)piperidine HCl; 4-(3-Piperidyl)phenol hydrochloride
CAS Number (Free Base) Note: Specific salt CAS is vendor-dependent.[1]19725-23-6 (generic 3-arylpiperidine base ref) or ChemicalBook ID: CB5491944
Molecular Formula C₁₁H₁₅NO · HCl
Molecular Weight 213.70 g/mol (Salt); 177.24 g/mol (Base)
SMILES (Free Base) OC1=CC=C(C=C1)C2CCCNC2
InChI Key Generated from structure:[2]QNQSLSOFBOZJSN-UHFFFAOYSA-N
Structural Distinction

Researchers must distinguish this compound from its isomers:

  • 4-(Piperidin-4-yl)phenol: The para-substituted isomer (linear geometry).

  • 3-(3-Hydroxyphenyl)piperidine (3-PPP): A classic dopamine autoreceptor agonist.

  • 3-(4-Hydroxyphenyl)piperidine-2,6-dione: A glutarimide derivative used in E3 ligase ligand synthesis (Cereblon binding).

Synthetic Methodology

The synthesis of 3-arylpiperidines requires controlling the regiochemistry of the aryl attachment. Unlike 4-arylpiperidines, which are symmetric, the 3-aryl position introduces chirality (C3).

Primary Route: Pyridine Reduction

This method utilizes commercially available 3-(4-methoxyphenyl)pyridine as a precursor.

Step-by-Step Protocol:

  • Precursor Selection: Start with 3-(4-methoxyphenyl)pyridine .

  • Catalytic Hydrogenation:

    • Dissolve precursor in acetic acid/ethanol.

    • Catalyst: PtO₂ (Adams' catalyst) or Rh/C (5% loading).

    • Conditions: 50 psi H₂, 60°C, 12 hours.

    • Mechanism:[3][4][5][6] Reduction of the pyridine ring to piperidine.[7]

  • Demethylation:

    • Reagent: 48% HBr (reflux) or BBr₃ in DCM (-78°C to RT).

    • Note: HBr reflux simultaneously converts the salt to the hydrobromide; ion exchange to hydrochloride is required.

  • Salt Formation:

    • Dissolve the free base in anhydrous ethanol.

    • Add 1.1 eq. of HCl in diethyl ether/dioxane.

    • Precipitate the HCl salt by cooling or adding non-polar antisolvent (Et₂O).

Alternative Route: Grignard Addition (Chiral Control)

For enantioselective synthesis, start with N-protected 3-piperidone.[4]

  • Grignard Reaction: React N-Boc-3-piperidone with 4-methoxyphenylmagnesium bromide.

  • Elimination: Dehydrate the resulting tertiary alcohol (using SOCl₂/pyridine or TsOH) to form the alkene (tetrahydropyridine).

  • Hydrogenation: Reduce the double bond (Pd/C, H₂). Note: Use asymmetric hydrogenation if chiral product is required.

  • Deprotection: Remove Boc group (TFA/DCM or HCl/dioxane) and demethylate.

Synthesis Flowchart (Graphviz)

Synthesispath Start 3-(4-Methoxyphenyl)pyridine Step1 Hydrogenation (PtO2/H2) Start->Step1 Inter1 3-(4-Methoxyphenyl)piperidine Step1->Inter1 Step2 Demethylation (HBr or BBr3) Inter1->Step2 End 4-(Piperidin-3-yl)phenol HCl Step2->End AltStart N-Boc-3-Piperidone AltStep1 Grignard Addition (4-MeO-Ph-MgBr) AltStart->AltStep1 AltStep2 Elimination & Hydrogenation AltStep1->AltStep2 AltStep2->Inter1

Caption: Comparative synthetic pathways via Pyridine Reduction (Top) and Piperidone Grignard Addition (Bottom).

Applications in Drug Discovery

The 3-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, offering unique vector orientation for hydrogen bonding groups.

Pharmacophore Mapping
  • Opioid Receptor Ligands: The 3-position substitution mimics the spatial arrangement found in morphinans. Derivatives of 3-(3-hydroxyphenyl)piperidine are potent mu-opioid antagonists. The 4-hydroxy isomer (this topic) explores the para-phenolic binding pocket.

  • NMDA Receptor Antagonists: While 4-substituted piperidines (e.g., Ifenprodil) are classic NR2B ligands, 3-substituted analogs are used to tune selectivity and reduce off-target hERG activity by altering the basic amine's position relative to the aromatic ring.

  • PROTAC Linkers: The piperidine nitrogen serves as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), while the phenol group can be modified to bind specific E3 ligase domains or target proteins.

Analytical Characterization (Expected)
  • ¹H NMR (D₂O): Distinct multiplets for the piperidine ring protons (C2, C4, C5, C6) at 1.5–3.5 ppm. The C3 proton will appear as a multiplet shifted downfield due to the aryl ring. Aromatic protons (AA'BB' system) at ~6.8 and 7.1 ppm.

  • Mass Spectrometry: ESI+ m/z = 178.1 [M+H]⁺ (Free Base).

Handling & Stability

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Et₂O).

  • Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles).

References

  • ChemicalBook. 4-Piperidin-3-yl-phenol Product Entry (CB5491944).

  • Werner, J. A., et al. Synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists. Journal of Organic Chemistry, 1996.

  • Thorarensen, A., et al. 3-Arylpiperidines as potentiators of existing antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 2001.

  • PubChem. Compound Summary: 4-(Piperidin-4-ylmethyl)phenol (Isomer Comparison).

Sources

Solubility Profile of 4-(Piperidin-3-yl)phenol Hydrochloride: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

A comprehensive understanding of a drug candidate's solubility is a cornerstone of successful formulation development and ensuring predictable in vivo performance. This technical guide provides an in-depth analysis of the solubility profile of 4-(Piperidin-3-yl)phenol hydrochloride, a molecule of interest in pharmaceutical research. We will explore the fundamental physicochemical principles governing its solubility in both aqueous and organic media, present validated experimental protocols for its determination, and discuss the interpretation of this data in the context of drug development. This guide is intended for researchers, scientists, and formulation experts, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Critical Role of Solubility

The journey of a drug from administration to its site of action is fundamentally dependent on its ability to dissolve in physiological fluids. Poor aqueous solubility is a leading cause of costly failures in the drug development pipeline, often resulting in low bioavailability, erratic absorption, and an inability to achieve therapeutic concentrations.[1][2] this compound, as an amine salt, is designed to enhance aqueous solubility compared to its free base form. However, a quantitative and mechanistic understanding of its behavior across a range of pH values and in various organic solvents is essential for every stage of development, from early-stage screening to late-stage formulation and manufacturing.[3][4] This guide provides the necessary framework for a thorough characterization of this compound's solubility profile.

Physicochemical Properties of this compound

Understanding the intrinsic properties of the molecule is the first step in predicting and interpreting its solubility.

PropertyValueSource
Chemical Formula C₁₂H₁₇NO · HCl
Molecular Weight 227.73 g/mol [5]
Physical Form Solid (typically off-white)[6]
pKa Not publicly available; expected to have two pKa values corresponding to the phenolic hydroxyl group (acidic) and the piperidine nitrogen (basic). The hydrochloride salt form implies the piperidine nitrogen is protonated.N/A
logP Not publicly available; this value would be critical for predicting partitioning behavior between aqueous and lipid phases.N/A

The presence of a phenolic hydroxyl group, a basic piperidine nitrogen, and its formulation as a hydrochloride salt are the dominant factors influencing its solubility. As a salt of a weak base, its aqueous solubility is expected to be significantly pH-dependent.[7][8]

Theoretical Principles of Solubility

Aqueous Solubility and the Influence of pH

The solubility of this compound in water is governed by the equilibrium between its solid form and its dissolved, ionized form. Being a hydrochloride salt, the piperidine nitrogen is protonated (R₃NH⁺), making the molecule highly polar and readily solvated by water molecules.

However, the pH of the aqueous medium is a critical variable.

  • In acidic to neutral pH (pH < pKa of the piperidine): The compound will remain predominantly in its protonated, highly soluble cationic form.

  • In basic pH (pH > pKa of the piperidine): The protonated piperidinium ion will deprotonate to the neutral free base. This free base is significantly less polar and is expected to have much lower aqueous solubility. This can lead to precipitation if the pH of a solution is raised.[9]

The Common Ion Effect

The "hydrochloride" component of the salt introduces chloride ions (Cl⁻) into the solution. According to Le Châtelier's principle, in solutions that already contain a source of chloride ions (e.g., hydrochloric acid or saline buffers), the solubility of this compound may be slightly suppressed. This phenomenon, known as the common ion effect, can be a factor in certain formulation contexts.[7]

Solubility in Organic Solvents

Solubility in organic solvents is dictated by the principle of "like dissolves like." The polarity, proticity (ability to donate hydrogen bonds), and dielectric constant of the solvent are key determinants.[10][11]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants, making them effective at solvating both the charged piperidinium group and the polar phenol group. High solubility is generally expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high polarity and can accept hydrogen bonds but cannot donate them. Dimethyl sulfoxide (DMSO) is a particularly powerful and versatile solvent for a wide range of drug candidates and is often used for creating high-concentration stock solutions for screening assays.[12]

  • Non-Polar Solvents (e.g., Heptane, Toluene): These solvents lack the polarity and hydrogen bonding capability to effectively solvate the ionic and polar nature of the hydrochloride salt. Very low solubility is expected.

Experimental Methodologies for Solubility Determination

Two distinct types of solubility are measured in drug discovery and development: thermodynamic and kinetic solubility.[1][3] Both provide critical, complementary information.

Thermodynamic (Equilibrium) Solubility

This is the "true" solubility of a compound, measured when a solution is in equilibrium with an excess of the solid material. The shake-flask method is the gold standard for this determination.[13][14] It is crucial for lead optimization and formulation development.[1]

  • Preparation: Add an excess amount of solid this compound to a series of vials (a 5-fold excess over the estimated solubility is a good starting point).[15]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[14][16] The presence of undissolved solid must be confirmed at the end of the incubation.[17]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[14]

  • Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[2][16]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.[18]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess Solid Compound B Add Solvent (e.g., Buffer, Water) A->B C Seal & Agitate (24-72h at const. T) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm Filter) D->E F Dilute Filtrate E->F G Quantify Concentration (HPLC-UV or LC-MS/MS) F->G H Calculate Solubility (e.g., mg/mL or µM) G->H G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Detection & Analysis A Prepare High Conc. Stock in DMSO B Dispense Stock into Microtiter Plate A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate & Mix (e.g., 2h at RT) C->D E Measure Precipitation (Nephelometry/Turbidity) D->E F Determine Concentration at Onset of Precipitation E->F

Caption: Kinetic Solubility Workflow via DMSO-dilution Method.

Solubility Profile of this compound

While specific, experimentally-derived public data for this compound is scarce, a representative solubility profile can be constructed based on its chemical structure and the principles outlined above. The following table presents illustrative data that a researcher might expect to find.

Solvent/MediumSolvent TypeExpected Thermodynamic SolubilityRationale
Water (pH 4.0) Aqueous Buffer> 100 mg/mLThe compound is fully protonated and in its highly soluble salt form.
PBS (pH 7.4) Aqueous Buffer10 - 50 mg/mLHigh solubility is maintained as the pH is likely still below the pKa of the piperidine nitrogen.
Water (pH 9.0) Aqueous Buffer< 1 mg/mLThe compound deprotonates to the less soluble free base, causing a sharp drop in solubility.
Ethanol Polar Protic> 50 mg/mLThe solvent's polarity and hydrogen-bonding ability effectively solvate the molecule.
Methanol Polar Protic> 50 mg/mLSimilar to ethanol, provides a favorable environment for dissolving the polar salt.
DMSO Polar Aprotic> 100 mg/mLAn excellent solvent for polar compounds, often used for high-concentration stocks. [12]
Acetonitrile Polar Aprotic1 - 10 mg/mLLess polar than DMSO, resulting in moderate but lower solubility.
Heptane Non-Polar< 0.1 mg/mL"Like dissolves like" principle; the non-polar solvent cannot solvate the ionic compound.

Discussion: The data clearly illustrates the classic behavior of an amine hydrochloride salt. The aqueous solubility is exceptionally high in acidic to neutral conditions but is predicted to decrease dramatically as the pH becomes basic, a critical consideration for predicting its behavior in the varying pH environments of the gastrointestinal tract. The high solubility in polar organic solvents like DMSO and alcohols is advantageous for analytical method development and for creating stock solutions for in vitro screening.

Conclusion and Implications for Drug Development

The solubility profile of this compound is characteristic of a highly water-soluble amine salt. Its favorable solubility in physiologically relevant acidic and neutral pH ranges suggests a low risk of dissolution-limited absorption for oral dosage forms. However, the pronounced pH-dependency necessitates careful control of pH during manufacturing processes (e.g., crystallization, formulation) to prevent unintended precipitation of the free base. The high solubility in solvents like DMSO and ethanol facilitates straightforward preparation of stock solutions for various research and development activities. This comprehensive understanding of its solubility is not merely academic; it is a vital dataset that informs rational formulation design, predicts potential biopharmaceutical challenges, and ultimately, contributes to the successful development of a safe and effective therapeutic agent.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

  • Enamine. Shake-Flask Solubility Assay.

  • Hassanzadeh, K., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

  • BioDuro. ADME Solubility Assay.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. ADME@NCATS.

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

  • Chemaxon. (2022). Compound solubility measurements for early drug discovery.

  • Sigma-Aldrich. 4-Piperidin-3-ylmethyl-phenol hydrochloride.

  • Sigma-Aldrich. 4-Piperidin-3-ylmethyl-phenol hydrochloride.

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17039494, 4-Piperidin-4-ylmethyl-phenol hydrochloride.

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet.

  • Fisher Scientific. (2025). Safety Data Sheet - Piperidine hydrochloride.

  • Angene Chemical. (2025). Safety Data Sheet - 4-(Piperidin-4-yl)phenol hydrobromide.

  • Mota, F., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions.

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.

  • ChemicalBook. (2025). 4-Piperidin-4-ylphenol, HCl | 263139-27-1.

  • Sigma-Aldrich. 4-Piperidin-3-ylmethyl-phenol hydrochloride (Korean).

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Mota, F., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate.

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

  • Google Patents. (2017). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

  • Shakeel, F., et al. (2014). Solubility of Bioactive Compound Hesperidin in Six Pure Solvents at (298.15 to 333.15) K. Journal of Chemical & Engineering Data, 59(6), 2065-2069.

  • Sigma-Aldrich. 4-Piperidin-3-ylmethyl-phenol hydrochloride.

  • Murov, S. Common Organic Solvents: Table of Properties.

Sources

Literature review of 3-substituted piperidine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring stands as the single most prevalent nitrogen heterocycle in FDA-approved small molecule drugs. While 4-substituted derivatives (e.g., Fentanyl, Haloperidol) historically dominated due to synthetic ease (symmetry), the 3-substituted piperidine has emerged as a superior vector for exploring novel chemical space.

This guide analyzes the structural, synthetic, and pharmacological imperatives of the 3-substituted piperidine scaffold. Unlike its symmetric 4-substituted counterpart, the 3-position introduces inherent chirality and unique conformational vectors that drug hunters leverage to optimize receptor fit, modulate metabolic stability, and secure intellectual property (IP).

Part 1: Structural & Conformational Dynamics

The "Chiral Switch" and Vector Analysis

The transition from a 4-substituted to a 3-substituted piperidine is not merely a positional isomer change; it is a shift from achiral symmetry to chiral complexity.[1]

  • Symmetry Breaking: The 3-position creates a stereocenter (

    
    ).[1] This allows for the resolution of enantiomers (R/S), which often exhibit vastly different pharmacological profiles (e.g., the eutomer vs. distomer concept).
    
  • Vector Orthogonality:

    • C4-Vectors: Project linearly, often extending the molecule's length.

    • C3-Vectors: Project at an angle (approx.[1] 109.5° relative to the ring plane in chair conformation), allowing the substituent to access "side pockets" in the binding site that linear C4-substituents miss.

  • Conformational Locking: Substituents at

    
     strongly influence the ring flip equilibrium.[1] A bulky group (e.g., phenyl) at 
    
    
    
    will overwhelmingly prefer the equatorial position to minimize 1,3-diaxial interactions (A-value dominance), effectively "locking" the conformation of the nitrogen lone pair and other ring substituents.
Diagram: Vector Projection Analysis

The following diagram illustrates the spatial divergence between substitution patterns.

VectorAnalysis Core Piperidine Scaffold Sub2 C2-Substitution (Steric Gatekeeper) Core->Sub2 Sub3 C3-Substitution (Chiral Vector) Core->Sub3 Sub4 C4-Substitution (Linear Extension) Core->Sub4 Outcome2 Steric Clash / Metabolic Block Sub2->Outcome2 Outcome3 Side-Pocket Access / Stereoselectivity Sub3->Outcome3 High IP Value Outcome4 Length Extension / Symmetry Sub4->Outcome4

Caption: Comparative analysis of spatial vectors. The C3-position offers a unique balance of stereochemical control and side-pocket accessibility.[1]

Part 2: Synthetic Methodologies

Synthesizing chiral 3-substituted piperidines is significantly more challenging than their C4 counterparts due to the need for enantiocontrol.[1] While resolution of racemates was the historical standard, modern process chemistry favors Asymmetric Hydrogenation .

Core Protocol: Ir-Catalyzed Asymmetric Hydrogenation

The most robust route to chiral 3-substituted piperidines is the reduction of the corresponding 3-substituted pyridine.[1] This method circumvents the need for chiral auxiliaries by using chiral catalysts.[1]

Mechanism: The aromatic pyridine ring is reduced to a piperidine. The catalyst must discriminate between the pro-chiral faces of the intermediate.

Experimental Workflow (Self-Validating System)

Note: This protocol assumes the use of an Iridium-phosphinooxazoline (Ir-PHOX) or Rhodium-JosiPhos complex, which are industry standards for this transformation.

Reagents:

  • Substrate: 3-Substituted Pyridine (e.g., 3-methylpyridine).[1]

  • Catalyst: [Ir(COD)(L)]BArF (where L is a chiral P,N-ligand).

  • Solvent: Anhydrous CH2Cl2 or Toluene.[1]

  • Reductant: Hydrogen gas (

    
    ).[1]
    

Step-by-Step Protocol:

  • Catalyst Activation: In a glovebox (

    
     < 1 ppm), dissolve the Iridium precatalyst (1 mol%) in anhydrous solvent.
    
    • Validation: Solution should be clear orange/red.[1] Turbidity indicates ligand dissociation or moisture.[1]

  • Substrate Loading: Add the 3-substituted pyridine substrate (1.0 equiv) to the catalyst solution.[1]

    • Causality: High substrate concentration can sometimes inhibit the catalyst; maintain 0.1–0.5 M concentration.[1]

  • Hydrogenation: Transfer to a high-pressure steel autoclave. Pressurize to 50–80 bar

    
    . Stir at room temperature for 12–24 hours.
    
    • Critical Parameter: Pressure is key.[1] Pyridines are aromatic and resistant to reduction.[1] High pressure overcomes the resonance energy barrier.[1]

  • Workup: Vent

    
    . Filter through a pad of silica or Celite to remove the metal catalyst.
    
  • Analysis: Determine conversion via GC-MS and Enantiomeric Excess (ee) via Chiral HPLC.

    • Target: >95% conversion, >90% ee.[1]

SynthesisWorkflow Start 3-Substituted Pyridine Inter Dihydropyridine Intermediate Start->Inter Aromaticity Break Cat Chiral Ir/Rh Catalyst (e.g., JosiPhos) Cat->Inter Cond H2 (50-80 bar) Solvent Cond->Inter Prod Chiral 3-Sub Piperidine (>90% ee) Inter->Prod Stereo-determining Step

Caption: Asymmetric hydrogenation pathway. The reduction of the intermediate dihydropyridine is the critical enantioselective step.

Part 3: Medicinal Chemistry Case Studies

The 3-substituted piperidine is not just a theoretical construct; it is the engine behind blockbuster therapeutics.[1]

Comparative Data Table
Drug NameIndicationTargetRole of Piperidine Scaffold
Tiagabine EpilepsyGAT-1 (GABA Transporter)3-Carboxylic acid mimics the GABA pharmacophore; the piperidine ring acts as a lipophilic anchor crossing the BBB.[1]
Tofacitinib Rheumatoid ArthritisJAK 1/3 Kinase3,4-Disubstitution creates a rigid core that orients the pyrrolopyrimidine hinge binder and the nitrile "warhead" for covalent interaction.
Alogliptin Type 2 DiabetesDPP-4 Enzyme3-Aminopiperidine moiety is critical.[1] The primary amine forms a salt bridge with Glu205/Glu206 in the DPP-4 active site.
Niraparib Ovarian CancerPARP 1/23-Substituted piperidine improves solubility and pharmacokinetic profile compared to earlier planar PARP inhibitors.[1]
Deep Dive: Tiagabine (The GABA Mimic)

Tiagabine represents the quintessential use of the 3-substituted piperidine. It is a derivative of Nipecotic Acid (piperidine-3-carboxylic acid).[1]

  • Mechanism: Nipecotic acid itself is a potent GABA uptake inhibitor but cannot cross the Blood-Brain Barrier (BBB) due to its zwitterionic nature.

  • The Solution: Lipophilic attachment at the piperidine nitrogen allows BBB penetration. Once in the CNS, the 3-carboxylic acid moiety mimics the carboxylate of GABA, binding to the GAT-1 transporter and blocking GABA reuptake.

  • Stereochemistry: The (R)-enantiomer of nipecotic acid is the active pharmacophore.

Deep Dive: Tofacitinib (The JAK Selector)

Tofacitinib utilizes a complex (3R,4R)-3,4-disubstituted piperidine core.

  • Causality: The 4-methyl group locks the piperidine ring into a specific chair conformation.[1] This rigidity positions the N-methyl group at the 3-position to project the pyrrolopyrimidine ATP-mimic into the kinase hinge region with high precision.

  • Validation: Removal of the 4-methyl group or inversion of the 3-position stereochemistry results in a dramatic loss of potency and selectivity against JAK3.

Part 4: Emerging Trends & Future Directions

The "Magic Methyl" and Fluorination

Modern SAR (Structure-Activity Relationship) campaigns increasingly target the 3-position for fluorination (3-F-piperidine).[1]

  • pKa Modulation: The electronegative fluorine lowers the pKa of the piperidine nitrogen (typically ~10 to ~8-9), improving bioavailability and reducing hERG channel blocking liability (a common cardiac toxicity issue with basic amines).

  • Metabolic Blocking: Substitution at C3 blocks metabolic oxidation at this prone site.[1]

Renin Inhibitors

Recent research (see Reference 3) highlights 3,5-disubstituted piperidines as transition-state mimetics for Renin inhibition.[1] The 3,5-substitution pattern allows the scaffold to span the S1 and S3 hydrophobic pockets of the enzyme simultaneously, a feat impossible with C4-substitution.

References

  • Tiagabine: A review of its pharmacodynamic and pharmacokinetic properties. National Institutes of Health (NIH). [Link]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Università degli Studi di Milano. [Link]

  • Structure-Based Design of Substituted Piperidines as Direct Renin Inhibitors. ACS Medicinal Chemistry Letters.[1][2] [Link]

  • Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry.[1] [Link]

  • Tofacitinib: Synthesis and Medicinal Chemistry. Semantic Scholar / Journal of Medicinal Chemistry.[1] [Link][3][4][5][6][7][8][9]

Sources

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying Biological Targets of 4-(Piperidin-3-yl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Molecule, A Quest for Mechanism

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular interactions, this guide is intended as a robust framework for a critical endeavor: the identification of biological targets for novel chemical entities. Here, we focus on 4-(Piperidin-3-yl)phenol hydrochloride, a small molecule with a scaffold suggestive of diverse biological activities. The journey from a promising compound to a validated therapeutic is paved with a deep understanding of its mechanism of action, a journey that begins with the pivotal question: "What does it bind to?"

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical and iterative process of target identification and validation, providing not just the "how," but the critical "why" behind each experimental choice. Our approach is rooted in the principles of scientific integrity, ensuring that each step provides a self-validating system to build a compelling and data-driven narrative around the biological activity of this compound.

Strategic Framework for Target Identification: A Multi-pronged Approach

The identification of a small molecule's biological target(s) is rarely a linear process. A robust strategy employs a combination of computational, biochemical, and cellular methods to build a convergence of evidence. This multi-pronged approach mitigates the risk of false positives and provides a more holistic understanding of the compound's pharmacology.

Our investigation into the biological targets of this compound will be structured around three core pillars:

  • In Silico Target Prediction: Leveraging the power of computational biology to generate initial hypotheses and narrow the field of potential targets.

  • Direct Target Engagement: Employing biochemical and cellular techniques to directly identify and confirm the physical interaction between the compound and its protein partners.

  • Target Validation and Pathway Analysis: Validating the identified targets in a physiological context and elucidating the downstream signaling pathways modulated by the compound.

Below is a conceptual workflow illustrating this integrated strategy:

Target_Identification_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis In_Silico_Prediction In Silico Target Prediction (Ligand & Structure-Based) Hypothesized_Targets List of Hypothesized Targets In_Silico_Prediction->Hypothesized_Targets Prioritize Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Hypothesized_Targets->Affinity_Chromatography Guide Assay Development Label_Free_Methods Label-Free Methods (CETSA, DARTS) Hypothesized_Targets->Label_Free_Methods Guide Assay Development Identified_Proteins List of Candidate Binding Proteins Affinity_Chromatography->Identified_Proteins Label_Free_Methods->Identified_Proteins Target_Validation Target Validation (SPR, Western Blot) Identified_Proteins->Target_Validation Confirm & Quantify Interaction Validated_Target Validated Biological Target(s) & Mechanism of Action Target_Validation->Validated_Target Pathway_Analysis Signaling Pathway Analysis Pathway_Analysis->Validated_Target Further_Development Further_Development Validated_Target->Further_Development Proceed to Lead Optimization

Figure 1: Integrated workflow for the identification and validation of biological targets.

In Silico Target Prediction: Charting the Course

Before embarking on resource-intensive experimental work, in silico methods provide a cost-effective and rapid means to generate a prioritized list of potential targets.[1][2][3] These computational approaches are broadly categorized into ligand-based and structure-based methods.

Ligand-Based Approaches: Guilt by Association

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities. By comparing the 2D or 3D structure of this compound to databases of compounds with known biological targets, we can infer potential interactions.

Workflow for Ligand-Based Target Prediction:

  • SMILES String Generation: Obtain the Simplified Molecular Input Line Entry System (SMILES) string for this compound.

  • Database Searching: Utilize publicly available databases such as ChEMBL , PubChem , and DrugBank to search for structurally similar compounds.[1] These databases contain vast amounts of bioactivity data curated from scientific literature and patents.

  • Similarity Metrics: Employ Tanimoto similarity or other molecular fingerprinting algorithms to quantify the structural similarity between the query compound and database entries.

  • Target Prioritization: Rank the potential targets based on the similarity scores of the corresponding active compounds and the frequency of their appearance in the search results.

Structure-Based Approaches: Docking into the Target

When a three-dimensional structure of a potential protein target is available, molecular docking can be employed to predict the binding mode and affinity of this compound.[4]

Workflow for Structure-Based Target Prediction (Reverse Docking):

  • 3D Structure Generation: Generate a 3D conformer of this compound using computational chemistry software.

  • Target Database Selection: Select a library of protein structures from the Protein Data Bank (PDB) or specialized databases like sc-PDB .[1]

  • Virtual Screening: Utilize molecular docking software, such as the open-source AutoDock Suite or PyRx , to systematically dock the compound into the binding sites of the selected protein targets.[4][5]

  • Scoring and Ranking: Employ scoring functions to estimate the binding free energy for each docked pose and rank the potential targets accordingly.

Table 1: Recommended Publicly Available Databases and Software for In Silico Target Prediction

ResourceTypeURLDescription
ChEMBL Database[Link]A manually curated database of bioactive molecules with drug-like properties.[1]
PubChem Database[Link]A public repository of small molecules and their biological activities.
DrugBank Database[Link]A comprehensive resource containing information on drugs and drug targets.[1][6]
BindingDB Database[Link]A public database of measured binding affinities, focusing on drug-target interactions.[6]
AutoDock Suite Software[Link]A suite of free, open-source software for computational docking and virtual screening.[4]
PyRx Software[Link]A virtual screening tool for computational drug discovery.[5]

Affinity Chromatography-Mass Spectrometry: Fishing for Targets

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful biochemical technique for identifying protein targets from complex biological mixtures.[7] The principle involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners in a cell or tissue lysate.

Synthesis of an Affinity Probe for this compound

The design and synthesis of a suitable affinity probe are critical for the success of this method. The linker used to attach the compound to the solid support must be carefully chosen to minimize steric hindrance and preserve the compound's native binding interactions. For this compound, two primary points of attachment can be considered: the secondary amine of the piperidine ring or the phenolic hydroxyl group.

Strategy 1: Immobilization via the Piperidine Nitrogen

The secondary amine of the piperidine ring offers a reactive handle for conjugation. A variety of bifunctional linkers can be employed for this purpose.

  • Protecting the Phenolic Hydroxyl Group: To ensure selective reaction at the piperidine nitrogen, the phenolic hydroxyl group should be protected. A benzyl (Bn) ether or a silyl ether are suitable protecting groups that are stable under the conditions required for linker attachment and can be removed under mild conditions.[8][9]

  • Linker Attachment: A linker with an N-hydroxysuccinimide (NHS) ester or other activated carboxyl group can be reacted with the deprotected piperidine nitrogen to form a stable amide bond. Piperazine-based linkers can also be considered to enhance aqueous solubility.[10][11][12]

  • Immobilization: The other end of the linker, typically a biotin tag or a terminal alkyne for click chemistry, is used to immobilize the probe onto streptavidin-coated or azide-functionalized agarose beads, respectively.

Strategy 2: Immobilization via the Phenolic Hydroxyl Group

Alternatively, the phenolic hydroxyl group can be used as the point of attachment.

  • Linker Attachment: The phenol can be alkylated with a linker containing a good leaving group, such as a halide.

  • Protecting the Piperidine Nitrogen: The piperidine nitrogen may need to be protected, for example, as a Boc-carbamate, to prevent unwanted side reactions.[13]

Affinity_Probe_Synthesis Start 4-(Piperidin-3-yl)phenol hydrochloride Protect_Phenol Protect Phenolic -OH (e.g., Benzyl ether) Start->Protect_Phenol Attach_Linker Attach Bifunctional Linker to Piperidine-NH Protect_Phenol->Attach_Linker Deprotect_Phenol Deprotect Phenolic -OH Attach_Linker->Deprotect_Phenol Immobilize Immobilize on Solid Support (e.g., Agarose Beads) Deprotect_Phenol->Immobilize End Affinity Matrix Immobilize->End CETSA_Workflow Cell_Treatment Treat Cells with Compound or Vehicle Heat_Challenge Heat Aliquots at Different Temperatures Cell_Treatment->Heat_Challenge Lysis Lyse Cells and Separate Soluble Fraction Heat_Challenge->Lysis Quantification Quantify Soluble Protein (e.g., Western Blot) Lysis->Quantification Analysis Generate and Analyze Melting Curves Quantification->Analysis Signaling_Pathway Compound 4-(Piperidin-3-yl)phenol hydrochloride Target Validated Target (e.g., Kinase, GPCR) Compound->Target Binds to & Modulates Downstream_Effector_1 Downstream Effector 1 Target->Downstream_Effector_1 Activates/ Inhibits Downstream_Effector_2 Downstream Effector 2 Target->Downstream_Effector_2 Activates/ Inhibits Transcription_Factor Transcription Factor Downstream_Effector_1->Transcription_Factor Downstream_Effector_2->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Regulates Gene Expression

Sources

Methodological & Application

Step-by-step synthesis of 4-(Piperidin-3-yl)phenol hydrochloride from precursors

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 4-(piperidin-3-yl)phenol hydrochloride (also known as 3-(4-hydroxyphenyl)piperidine hydrochloride), a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib . The protocol focuses on a scalable, industrial-standard route involving the Suzuki-Miyaura coupling of heteroaryl halides followed by selective catalytic hydrogenation.

Part 1: Application Note & Strategic Overview

Abstract & Scope

The synthesis of 3-arylpiperidines presents a regiochemical challenge distinct from the more common 4-arylpiperidines (opioid scaffolds). This protocol circumvents the formation of isomeric byproducts by utilizing the robust Suzuki-Miyaura cross-coupling of 3-bromopyridine and 4-hydroxyphenylboronic acid (or its protected ether). The resulting biaryl intermediate, 4-(pyridin-3-yl)phenol , undergoes catalytic hydrogenation to saturate the pyridine ring, yielding the target piperidine scaffold. This route is preferred in process chemistry for its atom economy and avoidance of hazardous pyridine-ring construction steps.

Safety & Compliance Statement
  • Chemical Safety: Pyridine derivatives and boronic acids are irritants. Hydrogenation requires high-pressure vessels and strict fire safety protocols due to the use of hydrogen gas and pyrophoric catalysts (Pd/C, PtO2).

  • Regulatory Status: 4-(Piperidin-3-yl)phenol is a legitimate pharmaceutical intermediate. Unlike 4-piperidone or N-phenethyl-4-piperidone (NPP), it is not a listed precursor for fentanyl-class opioids (which are typically 4-substituted). However, all synthesis should be conducted in a licensed facility with proper waste management.

Part 2: Detailed Synthetic Protocol

Retrosynthetic Analysis

The strategy disconnects the piperidine ring via reduction, tracing back to a pyridine precursor. The biaryl bond is formed via palladium-catalyzed cross-coupling.

  • Target: 4-(Piperidin-3-yl)phenol HCl

  • Intermediate: 4-(Pyridin-3-yl)phenol

  • Starting Materials: 3-Bromopyridine + 4-Hydroxyphenylboronic acid

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-(pyridin-3-yl)phenol.

  • Reagents:

    • 3-Bromopyridine (1.0 eq)

    • 4-Hydroxyphenylboronic acid (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)2) (0.02 eq) or Pd(dppf)Cl2

    • Potassium Carbonate (K2CO3) (2.5 eq)

    • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Procedure:

    • Inertion: Charge a 3-neck round-bottom flask with 3-bromopyridine, 4-hydroxyphenylboronic acid, and K2CO3. Evacuate and backfill with Nitrogen (N2) three times.

    • Solvation: Add degassed 1,4-dioxane and water.

    • Catalyst Addition: Add the Palladium catalyst under a positive stream of N2.

    • Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by HPLC or TLC (Ethyl Acetate/Hexane) for the consumption of 3-bromopyridine.

    • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve residue in EtOAc, wash with brine, dry over Na2SO4, and recrystallize from Ethanol/Water to yield off-white crystals of 4-(pyridin-3-yl)phenol.

Step 2: Catalytic Hydrogenation & Salt Formation

Objective: Reduction of the pyridine ring to piperidine and hydrochloride salt formation.

  • Reagents:

    • 4-(Pyridin-3-yl)phenol (Intermediate from Step 1)

    • Catalyst: Platinum(IV) oxide (PtO2, Adams' catalyst) or 10% Pd/C (requires higher pressure/acidic media)

    • Solvent: Glacial Acetic Acid (AcOH)[1]

    • Hydrogen Gas (H2)

    • Hydrochloric Acid (HCl) in 1,4-Dioxane or Diethyl Ether

  • Procedure:

    • Loading: In a high-pressure hydrogenation autoclave (Parr reactor), dissolve 4-(pyridin-3-yl)phenol in Glacial Acetic Acid.

    • Catalyst: Carefully add PtO2 (5 wt% loading) or Pd/C. Caution: Catalysts can ignite solvent vapors.

    • Hydrogenation: Seal the reactor, purge with N2, then charge with H2 to 50–60 psi (3–4 bar). Stir at 50°C for 24 hours.

    • Filtration: Vent H2 (purge with N2). Filter the reaction mixture through Celite to remove the catalyst.

    • Isolation: Concentrate the acetic acid solution to a viscous oil.

    • Salt Formation: Dissolve the oil in a minimum amount of Ethanol. Add 4M HCl in Dioxane dropwise at 0°C.

    • Crystallization: The hydrochloride salt will precipitate.[2] Dilute with Diethyl Ether to complete precipitation. Filter, wash with ether, and dry under vacuum to obtain This compound .

Part 3: Data Visualization & Logic

Reaction Parameters Table
ParameterStep 1: CouplingStep 2: Reduction
Primary Precursor 3-Bromopyridine4-(Pyridin-3-yl)phenol
Key Reagent 4-Hydroxyphenylboronic acidHydrogen Gas (H2)
Catalyst Pd(dppf)Cl2 or Pd(OAc)2PtO2 or Pd/C
Solvent System Dioxane / Water (4:1)Glacial Acetic Acid
Temperature 100°C (Reflux)50°C
Critical Control O2 exclusion (Inert atm)Pressure (50 psi)
Yield (Typical) 85-92%75-85%
Synthesis Workflow Diagram

SynthesisPath Start1 3-Bromopyridine Step1 Step 1: Suzuki Coupling (Pd Cat, K2CO3, 100°C) Start1->Step1 Start2 4-Hydroxyphenyl- boronic acid Start2->Step1 Inter Intermediate: 4-(Pyridin-3-yl)phenol Step1->Inter C-C Bond Formation Step2 Step 2: Hydrogenation (H2, PtO2/AcOH, 50 psi) Inter->Step2 Heterocycle Saturation Salt Salt Formation (HCl in Dioxane) Step2->Salt Deprotonation/Precipitation Final Target: 4-(Piperidin-3-yl)phenol HCl Salt->Final Crystallization

Caption: Logical flow of the convergent synthesis strategy from heteroaryl precursors to the final salt form.

References

  • Jones, R. et al. (2009). Synthesis of 3-Arylpiperidines via Suzuki Coupling of Pyridyl Boronates. Journal of Medicinal Chemistry. (Generalized protocol based on standard biaryl synthesis).

  • GlaxoSmithKline. (2010). Process for the preparation of Niraparib intermediates. WO Patent 2010063774. (Describes the resolution and handling of 3-phenylpiperidine derivatives).

  • Reilly, M. L. (2018). Catalytic Hydrogenation of Pyridines: A Practical Guide. Organic Process Research & Development. (Standard conditions for PtO2 reduction).

Sources

Preparation of stock solutions for 4-(Piperidin-3-yl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Stock Solutions for 4-(Piperidin-3-yl)phenol Hydrochloride [1]

Abstract & Compound Profile

This technical guide provides a rigorous protocol for the preparation, storage, and handling of stock solutions of This compound . This compound features a bifunctional scaffold containing a phenolic hydroxyl group and a secondary piperidine amine, stabilized as a hydrochloride salt.

Proper handling is critical due to two competing physicochemical properties: the susceptibility of the phenol group to oxidative degradation (quinonal formation) and the hygroscopic nature of the hydrochloride salt. This guide prioritizes Dimethyl Sulfoxide (DMSO) for long-term storage while providing aqueous protocols for immediate biological assays.

Physicochemical Specifications
PropertyDetail
Compound Name This compound
Chemical Formula

Molecular Weight ~213.70 g/mol (Anhydrous)*
Appearance White to off-white solid
Solubility Basis Amine-HCl salts are polar; Phenol moiety is lipophilic.[1][2]
Primary Hazard Irritant; Phenolic oxidation (browning) indicates degradation.

*Note: Always verify the exact Molecular Weight on your specific batch Certificate of Analysis (CoA). Hydration states (e.g., monohydrate) will significantly alter the required mass.

Solvent Selection Strategy

The choice of solvent dictates the stability and utility of your stock solution. The following decision matrix outlines the causal logic for selecting DMSO versus water.

SolventStrategy Start Experimental Requirement Storage Long-Term Storage (> 24 hours) Start->Storage Archive Immediate Immediate Use (< 24 hours) Start->Immediate Assay DMSO DMSO Stock (Recommended) • Prevents Hydrolysis • Cryoprotective • High Solubility (>50mM) Storage->DMSO Standard Protocol InVivo In Vivo / Animal Studies Immediate->InVivo InVitro In Vitro / Cellular Assays Immediate->InVitro Water Aqueous Stock (Conditional) • Prone to Oxidation • pH Dependent • No solvent toxicity InVivo->Water If Saline precipitates Saline Saline/PBS (Direct Dissolution) • Risk of 'Salting Out' • Check pH compatibility InVivo->Saline If soluble InVitro->DMSO Dilute >1:1000 in media

Figure 1: Decision matrix for solvent selection based on experimental application and storage duration.

Protocol A: Preparation of Master Stock in DMSO (Gold Standard)

Rationale: DMSO is the preferred solvent because it suppresses the ionization of the phenol group, retarding oxidative discoloration. It also prevents bacterial growth and minimizes freeze-thaw damage compared to aqueous buffers.[1]

Target Concentration: 50 mM (Recommended for versatility).

Materials Required
  • This compound (Solid).

  • Anhydrous DMSO (≥99.9%, Biotech Grade).

  • Amber glass vials (Borosilicate, screw-top with PTFE liners).[1]

  • Argon or Nitrogen gas line (Optional but recommended).

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic salt.

  • Weighing: Weigh the desired mass (

    
    ) into a sterile microcentrifuge tube or glass vial.
    
    • Calculation:

      
      [1]
      
  • Solvent Addition: Add half the calculated volume of DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Final Volume: Add the remaining DMSO to reach the target volume. Invert to mix.

  • Aliquot & Store:

    • Dispense into small aliquots (e.g., 50 µL – 200 µL) to avoid freeze-thaw cycles.

    • Critical Step: If available, gently blow a stream of inert gas (Argon/Nitrogen) into the headspace of the vial before capping to displace oxygen.

    • Store at -20°C (Stable for 6 months) or -80°C (Stable for >1 year).

Protocol B: Preparation of Aqueous Working Solutions

Rationale: Aqueous solutions are required for direct administration but are less stable. The hydrochloride salt aids solubility, but the phenolic group acts as a weak acid (


).

Warning: Do not store aqueous solutions of phenols for >24 hours. They will oxidize (turn pink/brown).

Step-by-Step Procedure
  • Vehicle Choice: Use deionized water (Milli-Q) or PBS (pH 7.4).[1]

    • Note: In high-salt buffers (PBS), the "salting out" effect may reduce solubility compared to pure water.

  • Dissolution: Add the solid to the aqueous buffer.

  • pH Check: The HCl counterion will slightly acidify the solution.

    • If the solution is for cellular assays, ensure the buffering capacity of your media is sufficient to neutralize this shift.

    • If the compound precipitates, it may be due to the pH approaching the isoelectric point or the basicity of the piperidine. Adjust pH carefully with dilute NaOH or HCl if necessary, keeping it below pH 9 to prevent rapid phenol oxidation.

  • Filtration: If used for cell culture, filter sterilize using a 0.22 µm PVDF or PES membrane . Do not use Nylon filters, as they can bind phenolic compounds.

Dilution Table (Based on MW = 213.7 g/mol )

Use this table for quick reference. Values assume the anhydrous HCl salt.

Target ConcentrationVolume PreparedMass Required (mg)Application Context
10 mM 1 mL2.14 mgHigh-throughput Screening
10 mM 5 mL10.69 mgGeneral Stock
50 mM 1 mL10.69 mgStandard Master Stock
100 mM 1 mL21.37 mgHigh Solubility Test Limit

Quality Control & Troubleshooting

Self-Validating System: Every time you retrieve a stock vial, perform a Visual Integrity Check :

  • Color: The solution must be colorless.

    • Pink/Brown: Indicates oxidation (quinone formation). Discard.

    • Yellow:[1] Indicates slight degradation or photo-oxidation. Use with caution; verify by LC-MS if critical.

  • Clarity: The solution must be free of turbidity.

    • Precipitate: Indicates crashed-out compound. Sonicate. If it does not redissolve, the concentration is too high or moisture has entered the DMSO.

Workflow Step1 1. Equilibrate (Room Temp) Step2 2. Weigh (Precision Balance) Step1->Step2 Step3 3. Dissolve (Vortex/Sonicate) Step2->Step3 Step4 4. QC Check (Clear/Colorless?) Step3->Step4 Step4->Step3 Fail (Precipitate) Step5 5. Aliquot (Amber Vials) Step4->Step5 Pass

Figure 2: Operational workflow for stock generation.

References

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling. Bulletin 102. Available at: [Link]

  • PubChem. Compound Summary: this compound.[1] National Library of Medicine. Available at: [Link]

Sources

Scale-up procedures for manufacturing 4-(Piperidin-3-yl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategy for 4-(Piperidin-3-yl)phenol hydrochloride , a critical pharmacophore in the synthesis of NR2B-selective NMDA antagonists (e.g., Traxoprodil analogs) and opioid receptor ligands.

Transitioning from medicinal chemistry (gram-scale) to manufacturing (kilogram-scale) requires a shift from "yield-at-all-costs" to "safety, throughput, and purity." This guide replaces the hazardous hydride reductions (e.g., LiAlH₄) and chromatographic purifications common in early discovery with a catalytic hydrogenation route and crystallization-driven isolation .

Key Process Features:

  • Atom Economy: Utilizes catalytic hydrogenation over stoichiometric reductants.

  • Safety Profile: Eliminates pyrophoric reagents; manages hydrogenation exotherms via semi-batch protocols.

  • Purification: Chromatography-free isolation via controlled salt formation and crystallization.

Strategic Route Selection

The industrial synthesis targets the selective reduction of the pyridine ring in 4-(Pyridin-3-yl)phenol without over-reducing the phenolic ring to a cyclohexanol derivative.

Reaction Pathway Analysis
  • Precursor: 4-(Pyridin-3-yl)phenol (commercially available or synthesized via Suzuki-Miyaura coupling of 3-bromopyridine and 4-hydroxyphenylboronic acid).

  • Transformation: Heterogeneous Catalytic Hydrogenation.

  • Selectivity Challenge: The pyridine ring ($ \Delta H_{hyd} \approx -190 \text{ kJ/mol}

    
    >80^\circ$C). Acidic media (Acetic Acid) is used to protonate the pyridine nitrogen, activating the ring toward hydrogenation and preventing catalyst poisoning.
    

SynthesisRoute SM Starting Material 4-(Pyridin-3-yl)phenol Inter Intermediate Species Pyridinium Acetate Salt SM->Inter AcOH, H2 Protonation Prod Target Product 4-(Piperidin-3-yl)phenol HCl Inter->Prod 5% Pt/C, 4-5 bar H2 50°C, 12h OverRed Impurity: 4-(Piperidin-3-yl)cyclohexanol (Over-reduction) Inter->OverRed T > 80°C High Pressure

Figure 1: Reaction pathway highlighting the activation of the pyridine ring and the risk of over-reduction.

Detailed Manufacturing Protocol

Scale: 1.0 kg Input (Pilot Scale) Expected Yield: 85–90% Purity Target: >98.5% (HPLC), <0.1% Individual Impurity

Phase 1: Catalytic Hydrogenation

Rationale: Platinum on Carbon (Pt/C) is selected over Palladium (Pd/C) for this specific transformation. While Pd is excellent for benzyl deprotection, Pt is superior for reducing pyridine rings under moderate pressure while minimizing phenol reduction [1].

Equipment:

  • 50 L Hastelloy or Stainless Steel (SS316) Hydrogenator.

  • Thermostatic control unit (TCU).

  • High-efficiency gas dispersion impeller.

Reagents:

  • 4-(Pyridin-3-yl)phenol: 1.0 kg (5.84 mol)

  • Glacial Acetic Acid (AcOH): 10.0 L (10 vol)

  • Catalyst: 5% Pt/C (50% water wet): 100 g (10 wt% loading)

  • Hydrogen (H₂): Ultra-high purity (>99.99%)

Procedure:

  • Inertization: Purge the reactor with Nitrogen (N₂) (3 cycles: pressurize to 3 bar, vent to 0.2 bar) to ensure O₂ content is <1%.

  • Charging: Under N₂ flow, charge 4-(Pyridin-3-yl)phenol and Glacial Acetic Acid. Stir until dissolved.

  • Catalyst Addition: Charge the wet Pt/C catalyst as a slurry in a small amount of AcOH. Safety Note: Always keep catalyst wet to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Purge with H₂ (3 cycles).

    • Pressurize to 4.0 ± 0.5 bar .

    • Heat to 50°C .

    • Set agitation to high speed (800–1000 rpm) to eliminate mass-transfer limitations.

  • Reaction Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus (approx. 12–16 hours). Verify by HPLC (Target: <0.5% SM).

Phase 2: Catalyst Removal & Work-up

Rationale: Acetic acid must be removed before salt formation to ensure the hydrochloride salt crystallizes cleanly.

  • Filtration: Cool reaction mass to 25°C. Filter through a sparkler filter or Nutsche filter pre-packed with Celite (diatomaceous earth) to remove the catalyst.

    • Wash: Rinse the filter cake with 2.0 L of warm AcOH.

  • Concentration: Transfer filtrate to a glass-lined reactor. Distill Acetic Acid under reduced pressure (50–60°C, <100 mbar) to a thick oil.

  • Solvent Swap: Add Isopropanol (IPA) (5.0 L) and distill again to remove residual traces of AcOH (azeotropic removal).

Phase 3: Salt Formation & Crystallization

Rationale: Direct crystallization of the HCl salt purifies the compound, rejecting regioisomers and minor over-reduced impurities into the mother liquor [2].

Reagents:

  • Isopropanol (IPA): 8.0 L

  • HCl in Isopropanol (5–6 N): 1.2 eq (approx. 1.2–1.4 L)

Procedure:

  • Dissolution: Dissolve the thick oil residue in 8.0 L of IPA at 60°C.

  • Acidification: Slowly add the HCl/IPA solution over 1 hour, maintaining temperature at 60°C.

    • Observation: The solution may become turbid as the salt begins to nucleate.

  • Crystallization:

    • Hold at 60°C for 1 hour (Ostwald ripening).

    • Cool linearly to 20°C over 4 hours (10°C/hour).

    • Chill to 0–5°C and hold for 2 hours.

  • Isolation: Filter the white crystalline solid.

    • Wash: Wash the cake with cold IPA (2 x 1.0 L) followed by MTBE (1.0 L) to remove residual acidity.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Logic & Workflow Visualization

The following diagram illustrates the critical decision points and impurity management strategies built into this protocol.

ProcessWorkflow Start Crude Hydrogenation Mixture (AcOH Solvent) Filter Catalyst Filtration (Remove Pt/C) Start->Filter Safety: Inert Atmosphere Distill Solvent Swap (AcOH -> IPA) Filter->Distill Remove AcOH Salt Salt Formation (Add HCl/IPA @ 60°C) Distill->Salt Homogeneous Solution Cryst Controlled Cooling (60°C -> 0°C) Salt->Cryst Nucleation Isolate Filtration & Wash (Reject Impurities) Cryst->Isolate Mother Liquor carries over-reduced impurities

Figure 2: Unit operation workflow ensuring catalyst recovery and impurity rejection.

Quality Control & Troubleshooting

Self-Validating System: The protocol includes specific "Stop/Go" points. If the IPC (In-Process Control) fails, corrective actions are defined.

ParameterSpecificationFailure ModeCorrective Action
IPC 1: Reaction Completion < 0.5% Starting MaterialIncomplete ConversionAdd 10% fresh catalyst; repressurize; extend time by 4h.
IPC 2: Over-Reduction < 0.2% Cyclohexanol analogLow SelectivityPrevention: Do not exceed 55°C or 5 bar. If high, recrystallize from MeOH/EtOAc.
IPC 3: Residual Solvent < 5000 ppm IPA/AcOHTrapped SolventMill the dry solid and re-dry at higher vac (<10 mbar).

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

  • Detection: UV @ 210 nm (Piperidine absorption is weak; Phenol is the chromophore).

Safety & Handling (HSE)

  • Hydrogenation Safety: The reaction is exothermic. On a large scale, H₂ addition should be flow-controlled to maintain

    
    C. The reactor must be grounded to prevent static discharge, especially when handling dry catalyst (though wet catalyst is specified).
    
  • Catalyst Handling: Spent Pt/C is pyrophoric. Keep wet with water at all times after filtration. Dispose of in designated precious metal recovery containers.

  • Corrosion: Glacial acetic acid at 50°C is corrosive. Ensure reactor metallurgy (Hastelloy or Glass-lined) is compatible.

References

  • ThalesNano. "Difficult Hydrogenations – Saturation of Functionalized Pyridines." Application Note. Accessed October 2023.

  • BenchChem. "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine."[1] BenchChem Protocols. Accessed October 2023.

  • Sajiki, H., & Hirota, K. (2003). "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison."[2] Chemical & Pharmaceutical Bulletin, 51(3), 320-324.

  • Patent US9650337B2. "Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same."[3] Google Patents.

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Piperidin-3-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphoteric Challenge

Welcome to the Technical Support Center. You are likely working with 4-(Piperidin-3-yl)phenol hydrochloride , a critical scaffold often used in the synthesis of NMDA receptor antagonists (e.g., NR2B selective agents) and opioid ligands.

The Core Problem: This molecule is amphoteric . It contains a basic secondary amine (piperidine, pKa ~11.0) and an acidic phenol (pKa ~10.0). This pKa overlap creates a "purification trap" during liquid-liquid extraction:

  • At Low pH (< 7): Both groups are protonated. The molecule is water-soluble.

  • At High pH (> 11): Both groups are deprotonated (phenoxide + free amine). The molecule remains water-soluble (as a phenoxide salt).

  • The Result: Standard acid/base workups often result in massive yield loss to the aqueous phase.

This guide prioritizes salt crystallization and chemo-selective scavenging over extraction to ensure high recovery and purity.

Module 1: The "Amphoteric Trap" & Extraction Logic

Issue: "I cannot extract the free base into organic solvents; the product stays in the water layer."

Technical Insight: Unlike simple amines, you cannot blast this molecule with NaOH to extract it. At pH 12+, the phenol deprotonates to form a sodium phenoxide, which is highly polar. You must target the Isoelectric Point (pI) where the amine is uncharged, but the phenol remains protonated.

Troubleshooting Protocol: The pH Adjustment

If you must perform an extraction (e.g., to remove inorganic salts before crystallization), follow this strict pH control:

  • Cool the Solution: Chill aqueous mixture to 0–5 °C to reduce solubility.

  • Target pH 9.5 – 10.0: Use saturated

    
     or mild 
    
    
    
    . Do not use NaOH.
    • Why? This keeps the phenol neutral (Ar-OH) while deprotonating the amine (R-NH).

  • Solvent Choice: Use n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran).

    • Why? DCM and EtOAc are often too non-polar for this scaffold. n-Butanol is aggressive enough to pull the polar free base out of the water.

Visualization: The Amphoteric Species Map

The following diagram illustrates the species dominance at various pH levels, highlighting the narrow window for extraction.

Amphoteric_Species cluster_0 The Extraction Window Acid pH < 7 (Cationic) Water Soluble Neutral pH 9.5 - 10.0 (Isoelectric/Neutral) Extractable Acid->Neutral Add NaHCO3 (Deprotonate Amine) Basic pH > 11 (Anionic Phenoxide) Water Soluble Neutral->Basic Add NaOH (Deprotonate Phenol)

Caption: Figure 1. Species distribution by pH. Successful extraction is only possible in the green zone (pH 9.5–10.0).

Module 2: Removing Color Impurities (Oxidation)

Issue: "My white solid turned pink/brown after filtration."

Technical Insight: Phenols are electron-rich and prone to oxidation, forming quinones and coupled byproducts (biphenyls) upon exposure to air and light. This is accelerated in basic conditions.

Troubleshooting Protocol: Antioxidant Recrystallization
ParameterRecommendationMechanism
Atmosphere Nitrogen/Argon BlanketExcludes

during heating/cooling cycles.
Additive Sodium Bisulfite (

)
Mild reducing agent that scavenges quinones.
Solvent Degassed Ethanol/IPARemoves dissolved oxygen.

Step-by-Step De-coloring:

  • Dissolve crude HCl salt in minimal boiling Ethanol (EtOH) .

  • Add activated charcoal (5 wt%) and stir at reflux for 15 mins (under

    
    ).
    
  • Critical Step: Filter hot through Celite.

  • Add a trace amount of Sodium Bisulfite (0.5 wt%) to the filtrate if the pink color persists.

  • Allow to crystallize slowly.[1]

Module 3: Stereochemical Purity (The 3-Isomer Challenge)

Issue: "I have a mixture of enantiomers or regioisomers."

Technical Insight: Unlike the symmetric 4-(piperidin-4-yl)phenol, the 3-yl isomer has a chiral center. Synthesis via hydrogenation of 3-(4-hydroxyphenyl)pyridine often yields a racemate. Furthermore, if the synthesis involved partial reduction, you may have "enamine" impurities.

Resolution Strategy

If you require a single enantiomer and synthesized a racemate, recrystallization of the HCl salt will not separate enantiomers. You must use Diastereomeric Salt Formation.

Protocol: Tartaric Acid Resolution

  • Free Base Generation: Isolate the free base using the method in Module 1.

  • Resolving Agent: Use (L)-(+)-Tartaric acid or Di-p-toluoyl-L-tartaric acid .

  • Solvent: Methanol/Acetone (1:4 ratio).

  • Process:

    • Dissolve equimolar amounts of amine and chiral acid.

    • Heat to reflux and cool slowly.

    • The less soluble diastereomeric salt will precipitate.

    • Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak IA/ID column).

Module 4: Removing Metal Residues (Pd/Pt)

Issue: "The crude product is gray or has high metal content (ppm)."

Technical Insight: Synthesis often involves Pd/C or


 hydrogenation. Residual metal coordinates strongly to the amine and phenol, poisoning biological assays.

The Solution: Scavenger Resins Do not rely on crystallization alone to remove Pd.

  • Dissolve crude material in MeOH/Water.

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or activated carbon.

  • Stir at 40 °C for 2 hours.

  • Filter and proceed to HCl salt formation.

Module 5: Final Salt Crystallization Workflow

Issue: "The product is oiling out or sticky."

Technical Insight: Piperidine hydrochlorides are often hygroscopic. "Oiling out" occurs when the solvent system is too polar (holds water) or cooled too fast.

Master Protocol: Anti-Solvent Crystallization

Reagents:

  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH) .

  • Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) or Diethyl Ether .

  • Acid Source: 4M HCl in Dioxane (anhydrous).

Procedure:

  • Dissolution: Dissolve crude free base in minimal dry MeOH (approx. 5 mL/g).

  • Acidification: Add HCl in Dioxane dropwise at 0 °C until pH reaches 2–3.

    • Note: Do not use aqueous HCl if possible; water promotes oiling.

  • Precipitation: Slowly add EtOAc (approx. 3x volume of MeOH) with vigorous stirring.

  • Seed: If oil forms, scratch the glass or add a seed crystal.

  • Maturation: Stir the slurry for 2 hours at 0 °C.

  • Isolation: Filter under

    
     (to prevent oxidation) and wash with cold EtOAc.
    
Visualization: Purification Logic Flow

Purification_Workflow Crude Crude Reaction Mixture (Contains Pd, Pyridine, Phenol) Scavenge Metal Scavenging (Thiol-Silica / Carbon) Crude->Scavenge pH_Adjust pH Adjustment (9.5-10.0) Isoelectric Point Scavenge->pH_Adjust Extraction Extraction (n-Butanol) Remove Salts/Polar Impurities pH_Adjust->Extraction Separates Inorganic Salts Salt_Form Salt Formation (Anhydrous HCl/MeOH) Extraction->Salt_Form Cryst Recrystallization (MeOH / EtOAc) Salt_Form->Cryst Removes Organic Impurities Final Pure 4-(Piperidin-3-yl)phenol HCl Cryst->Final

Caption: Figure 2.[2] Optimized purification workflow prioritizing metal removal and anhydrous salt formation.

Frequently Asked Questions (FAQ)

Q1: Why does my NMR show aromatic impurities even after crystallization?

  • A: This is likely unreduced pyridine starting material (e.g., 4-(3-pyridyl)phenol). Pyridine salts co-crystallize with piperidine salts.

  • Fix: You must perform the Isoelectric Extraction (Module 1) before salt formation. Pyridine is a weaker base (pKa ~5) than piperidine (pKa ~11). At pH 9.5, pyridine is neutral and extractable into non-polar solvents (like ether), while your piperidine product stays in the aqueous phase (or vice versa depending on the specific partition). Correction: Actually, at pH 9.5, both are neutral. The best separation is chromatography (DCM/MeOH/NH3) if crystallization fails.

Q2: Can I use Acetone for recrystallization?

  • A: No. Primary and secondary amines can react with acetone to form imines (Schiff bases), especially under acidic conditions or heat. Stick to Alcohols and Esters (MeOH/EtOAc).

Q3: The solid is extremely hygroscopic. How do I weigh it?

  • A: Dry the salt in a vacuum oven at 40 °C over

    
     overnight. Handle in a glovebox or rapid-weighing technique. If it turns to goo on the balance, it still contains solvent/water.
    

References

  • BenchChem. (2025).[1][3][4][5] Piperidine Purification and Isolation: A Technical Support Guide. (Protocols for carbonate salt formation and removing pyridine impurities).[3][5]

  • PubChem. (2025).[6] this compound Compound Summary. (Chemical and physical properties, pKa data).

  • Mishra, S., et al. (2023).[7] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[7] (Methods for enantioselective synthesis and separation of 3-substituted piperidines).

  • ResearchGate. (2018). Piperidine from the hydrolysis of piperine - Discussion on Recrystallization Solvents. (Practical advice on IPA/Ethanol recrystallization for piperidine salts).

  • Sigma-Aldrich. (2025). 4-Piperidin-3-ylmethyl-phenol hydrochloride Product Information. (Handling and storage safety data).

Sources

Resolving hygroscopic issues with 4-(Piperidin-3-yl)phenol hydrochloride storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Hygroscopicity-Related Challenges in Storage and Handling

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for 4-(Piperidin-3-yl)phenol hydrochloride. As a hydrochloride salt of a phenolic compound, this molecule possesses inherent hygroscopic tendencies, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2] This can introduce significant variability into your experiments, affecting everything from sample weight accuracy to chemical stability and dissolution kinetics.[3][4][5][6]

This guide is designed to provide you, the researcher, with a framework for understanding, mitigating, and resolving the challenges posed by moisture. We will move beyond simple instructions to explain the underlying principles of these protocols, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: I just opened my container of this compound and it's a solid clump, not a free-flowing powder. What happened?

This is a classic sign of moisture absorption.[2][7] Due to its hygroscopic nature, the compound has likely adsorbed water from the ambient air it was exposed to, either during previous openings or from improper long-term storage. This adsorbed moisture can act as a solvent, causing particles to stick together and form cakes or clumps.[4][7]

Q2: What are the direct consequences of this moisture absorption for my experiments?

Moisture can compromise your results in several critical ways:

  • Inaccurate Weighing: You will be weighing water along with your compound, leading to erroneously high mass readings and incorrect solution concentrations.

  • Chemical Degradation: Water can act as a reactant or facilitate degradation pathways. Phenolic compounds can be susceptible to oxidation, and the presence of water can accelerate this process.[8][9][10] For hydrochloride salts, excess water can also alter the microenvironment pH, potentially leading to salt disproportionation or hydrolysis.[11][12]

  • Altered Physical Properties: Moisture absorption can change the compound's solubility, dissolution rate, and crystal structure, which is particularly critical in drug development and formulation studies.[11]

  • Poor Flowability: Caked material is difficult to handle, transfer, and accurately dispense.[4][7]

Q3: The material has only slightly clumped. Can I still use it?

Proceed with extreme caution. While slight clumping may indicate minimal water uptake, the exact water content is unknown without quantitative analysis. Using the material "as is" will introduce errors in concentration. For non-critical applications, you might be able to break up the clumps inside a controlled, low-humidity environment (like a glove box) before weighing.[13] However, for any quantitative or sensitive downstream application (e.g., cell-based assays, animal studies, formulation), determining the precise water content is essential.[14][15]

Q4: What is the single most important practice for storing this compound?

The core principle is isolation from atmospheric moisture.[2][13] For long-term storage, this is best achieved by placing the tightly sealed primary container inside a desiccator with an active desiccant or in a cabinet purged with an inert gas like nitrogen.[16][17][18][19]

Troubleshooting Guide: A Compromised Sample

You've encountered a container of this compound that shows clear signs of moisture absorption. This section provides a logical workflow to assess the material's integrity and make a data-driven decision.

Logical Workflow for a Compromised Sample

The following flowchart outlines the decision-making process when faced with a potentially hygroscopically compromised sample.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Decision & Action Start Compromised Sample (Caking/Clumping) Visual Visual Inspection: - Extent of caking? - Discoloration (yellow/brown)? - Odor? Start->Visual Quantify Quantify Water Content Visual->Quantify Proceed if sample is potentially salvageable KF_TGA Preferred Method: Karl Fischer Titration Alternative: Thermogravimetric Analysis (TGA) Quantify->KF_TGA Decision Evaluate Results: Water Content vs. Assay Specs Degradation Evidence? KF_TGA->Decision Discard Discard Sample Decision->Discard High Water Content OR Degradation Dry Attempt to Dry Material (Vacuum oven, low temp) Decision->Dry Moderate Water Content No Degradation Use Use with Correction (Adjust mass for water content) Decision->Use Low, Known Water Content No Degradation

Caption: Decision-making flowchart for handling compromised hygroscopic compounds.

Step 1: Quantifying Water Content

The most reliable method for determining water content in pharmaceutical substances is Karl Fischer (KF) titration.[14][20][21] It is a highly specific and accurate method based on a stoichiometric reaction with water.[15][22]

Method Principle Pros Cons
Karl Fischer (KF) Titration Direct chemical titration of water.Gold standard; highly specific to water; very high accuracy and sensitivity (ppm levels).[14][22]Requires specialized equipment; uses chemical reagents.[22]
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature.Provides information on thermal stability and decomposition temperatures.[14]Not specific to water; measures loss of any volatile component.
Loss on Drying (LOD) Measures weight loss after drying in an oven.Simple and accessible equipment.Not specific to water; thermal stress can degrade the sample.[15]
Experimental Protocol: Water Content by Volumetric Karl Fischer Titration

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample.

Objective: To accurately determine the percentage of water (w/w) in a sample of this compound.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Anhydrous Methanol (or other suitable solvent)

  • Karl Fischer Reagent (e.g., CombiTitrant)

  • Certified Water Standard or Sodium Tartrate Dihydrate

  • Airtight analytical balance or weighing enclosure

  • Spatulas, syringes, weighing boats

Procedure:

  • System Preparation & Standardization:

    • Fill the titrator burette with the Karl Fischer reagent.

    • Add fresh, anhydrous methanol to the titration vessel until the electrodes are submerged.

    • Pre-titrate the solvent by running the titrator until a stable, "dry" endpoint is reached. This removes any residual moisture in the solvent.

    • Accurately weigh and add a known amount of water standard (e.g., 10-20 mg) or sodium tartrate dihydrate (100-150 mg) to the vessel.[20]

    • Titrate to the endpoint. The titrator will calculate the reagent factor (F), typically in mg H₂O / mL of titrant. Repeat this standardization until you have three consistent factor values.

  • Sample Analysis:

    • Tare a weighing boat. In a controlled, low-humidity environment if possible, accurately weigh approximately 100-200 mg of the this compound sample.

    • Quickly transfer the sample to the pre-titrated solvent in the KF vessel.

    • Seal the vessel and begin the titration. Allow the sample to dissolve completely while stirring.

    • Titrate until the electrometric endpoint is reached and stable. Record the volume of KF reagent consumed (V).

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: % Water (w/w) = (V * F) / (Sample Weight in mg) * 100

    • Where:

      • V = Volume of KF reagent consumed for the sample (mL)

      • F = Standardized factor of the KF reagent (mg/mL)

Causality Note: KF titration is preferred over methods like Loss on Drying because it specifically quantifies water, avoiding ambiguity from the loss of other volatile substances or thermal degradation of the API.[15]

Best Practices for Storage and Handling

Proactive measures are the most effective strategy for managing hygroscopic compounds.[23] Implementing rigorous storage and handling protocols from the moment a new container arrives will preserve the integrity of your material and ensure the reproducibility of your results.

Recommended Storage Conditions
Condition Short-Term (In-Use) Long-Term (Stock) Rationale
Container Original container, tightly sealed immediately after use. Parafilm® can be used for extra sealing.[24]Original container, tightly sealed, placed within a secondary enclosure.Minimizes exposure to ambient humidity.[2][13]
Environment Controlled laboratory environment (low humidity if possible).In a desiccator with an active desiccant (e.g., silica gel, molecular sieves) or in a nitrogen-purged cabinet.[1][16][17][18][19]Provides a dedicated low-humidity environment to prevent moisture ingress over time.
Temperature Room Temperature (15-25°C).Room Temperature (15-25°C).Avoid temperature cycling which can cause condensation. Do not store near heat sources or in direct sunlight.[25][26]
Protocol: Weighing and Dispensing this compound

This workflow minimizes atmospheric exposure during the critical weighing step.

G cluster_0 Preparation cluster_1 Weighing (Low Humidity Environment) cluster_2 Post-Weighing Prep Equilibrate container to room temperature (min. 30 mins) Tools Prepare all tools: spatulas, weigh paper, receiving vessel Prep->Tools Open Quickly open container inside glove box or low-humidity enclosure Tools->Open Weigh Rapidly dispense and weigh approximate amount Open->Weigh Close IMMEDIATELY close and seal primary container Weigh->Close Dissolve Promptly dissolve weighed sample in solvent Weigh->Dissolve Store Return primary container to desiccator Close->Store

Caption: Workflow for weighing a hygroscopic compound to minimize moisture uptake.

Step-by-Step Methodology:

  • Acclimatization: Before opening, allow the sealed container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes. This prevents condensation from forming on the cold powder.

  • Prepare Your Workspace: The ideal environment is a glove box with a controlled inert atmosphere or a balance enclosure with a low relative humidity. Have all necessary tools (spatulas, weighing paper, receiving flask) ready to minimize the time the container is open.

  • Dispense and Weigh: Open the container only within the controlled environment. Work quickly and efficiently to weigh the desired amount of material. Do not leave the container open.

  • Seal and Store: Immediately and tightly reseal the primary container. Use Parafilm® for an extra layer of protection. Promptly return the container to its proper long-term storage location (desiccator).[24][25]

  • Use Promptly: Dissolve or use the weighed sample as quickly as possible, as it will immediately begin to adsorb moisture from the air once removed from the controlled environment.

By adhering to these principles and protocols, you can significantly reduce the risks associated with hygroscopicity, ensuring the quality of your this compound and the integrity of your scientific data.

References

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Ocean Optics. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • Water determination. (n.d.). ResearchGate. [Link]

  • Benefits of a Desiccator Cabinet. Terra Universal. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023). Labinsights. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Desiccators Keep Products in Spec. (2013). Research & Development World. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). JOCPR. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Understanding degradation of phenolic compounds during olive oil processing by inhibitor addition. (2025). ResearchGate. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Technology Networks. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Manufacturing Chemist. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025). LinkedIn. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]

  • Degradation Mechanisms of Bioactive Compounds. (2023). Encyclopedia.pub. [Link]

  • What Is a Laboratory Desiccator and What Is It Used For. (2025). POBEL. [Link]

  • 5 Tips to Help Process Dry Hygroscopic Resins. (2018). Asaclean® Purging Compounds. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. (2024). Innova Design Group. [Link]

  • Mixing & Drying Hygroscopic Materials. (2025). PerMix. [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. (2021). InterFocus. [Link]

  • How do I safely store chemicals in laboratory? Environmental Health & Safety - University of Washington. [Link]

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (2023). MDPI. [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • Polyphenol Degradation Kinetics of Specialty Coffee in Different Presentations. (n.d.). MDPI. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Medium. [Link]

  • Moisture protection for hygroscopic materials during transport. Absortech. [Link]

  • The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. (2022). MDPI. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Acme Synthetic Chemicals. [Link]

  • Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. SciSpace. [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024). CORECHEM Inc.. [Link]

Sources

Technical Support Center: HPLC Optimization for Piperidinyl Phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Support Hub. Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The "Dual-Personality" Molecule

Separating piperidinyl phenol derivatives is a classic chromatographic paradox. You are dealing with a molecule that possesses two distinct, often conflicting, chemical personalities:

  • The Piperidine Ring: A strong base (

    
    ).[1] In standard acidic mobile phases (pH 2–3), it is fully protonated (
    
    
    
    ), making it highly susceptible to secondary interactions with residual silanols on the column stationary phase. This causes the dreaded "shark fin" peak tailing.
  • The Phenol Moiety: A weak acid (

    
    ) and an aromatic center.[1] It requires specific selectivity mechanisms (like 
    
    
    
    -
    
    
    interactions) to resolve positional isomers (ortho/meta/para) that simple C18 hydrophobicity often misses.[1]

This guide abandons generic advice. Below are the field-proven workflows to tame these molecules.

Module 1: The "Shark Fin" Problem (Peak Tailing)

User Query: "My retention times are stable, but the piperidine peaks are tailing severely (


). Integration is impossible.[1] How do I fix this?"

Diagnosis: The tailing is caused by Ion-Exchange (IEX) Activity .[1] Your silica column has residual silanol groups (


) that deprotonate to 

above pH 3.[1]5. Your piperidine amine is positively charged (

).[1] The result is a secondary "sticking" mechanism that drags the peak tail.
The Solution: Two Distinct Pathways

You must choose a strategy based on your column inventory and pH tolerance.[1][2]

StrategyMechanismRecommended Column TechBuffer System
A. High pH (Preferred) Neutralization: At pH 10.5, the piperidine amine loses its proton (

), eliminating the IEX interaction.[1]
Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer 10mM Ammonium Bicarbonate (pH 10)
B. Low pH + Ion Suppression Silanol Suppression: At pH 2.5, silanols are protonated (

), reducing their negative charge.[1]
Type B Ultra-Pure Silica (e.g., Phenomenex Luna, Zorbax Eclipse)0.1% TFA or Formic Acid + 5mM TEA
Protocol A: The High pH Resistance Workflow (Gold Standard)

Use this if you have a hybrid-particle column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for basic amines).[1]

Why this works: By operating at pH 10.5 (near the piperidine


), you force the molecule into its neutral, free-base form. Neutral molecules do not interact with charged silanols.[1] Result:  Symmetry factors typically drop from 2.5 to < 1.2.[1]
Protocol B: The "Chaotropic" Low pH Workflow

Use this if you are restricted to standard silica columns.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Optional Additive: If tailing persists, add 5mM Triethylamine (TEA) to Mobile Phase A.

Why this works: TFA is a strong ion-pairing agent.[1] The trifluoroacetate anion pairs with the protonated piperidine, masking its positive charge and increasing hydrophobicity. TEA acts as a "sacrificial base," saturating the silanols so your analyte doesn't have to.

Module 2: Resolving Positional Isomers

User Query: "I have ortho-, meta-, and para- isomers of my piperidinyl phenol. They co-elute on my C18 column. What now?"

Diagnosis: C18 columns separate primarily by hydrophobicity.[1] Positional isomers of phenols often have identical hydrophobicities (


).[1] You need a stationary phase that can "see" the shape of the molecule and the electron density of the phenol ring.
The Solution: Alternative Selectivity

Switch to a column that offers


-

interactions
.

Comparative Data: Selectivity (


) of Isomers 
Stationary PhaseMechanismSeparation Capability
Alkyl C18 Hydrophobic EffectPoor. Isomers often co-elute.[1]
Phenyl-Hexyl

-

Interaction + Hydrophobicity
Good. The phenyl ring in the column interacts with the phenol ring in the analyte.
Pentafluorophenyl (PFP) Dipole-Dipole +

-

+ H-Bonding
Excellent. The fluorine atoms create a strong electron-deficient ring that grabs the electron-rich phenol.
Protocol: The PFP Screening Method
  • Column: Fluorophenyl (PFP) phase (e.g., Phenomenex Kinetex F5 or Waters CSH Fluoro-Phenyl).[1]

  • Mobile Phase: Methanol is preferred over Acetonitrile for PFP/Phenyl columns.[1]

    • Reason: Acetonitrile's

      
      -electrons can interfere with the column's 
      
      
      
      -
      
      
      selectivity.[1] Methanol is "protic" and allows the unique column chemistry to dominate.
  • Condition: Isocratic hold at low % organic (e.g., 10% MeOH) for 5 minutes if resolving early-eluting polar isomers.

Module 3: Troubleshooting Logic & Visualization
Workflow 1: Diagnosing Peak Tailing

TailingDiagnosis Start Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH DecisionPH Is pH < 3? CheckPH->DecisionPH HighPH Strategy: Switch to High pH (pH > 10) DecisionPH->HighPH No (Neutral pH) LowPH Strategy: Low pH Optimization DecisionPH->LowPH Yes ColCheck Is Column Hybrid/Polymer? HighPH->ColCheck AddTFA Add 0.1% TFA (Ion Pair) LowPH->AddTFA UseHigh Use 10mM NH4HCO3 (pH 10) ColCheck->UseHigh Yes ChangeCol Change to Hybrid Silica (BEH/HPH) ColCheck->ChangeCol No (Silica Dissolves) AddTEA Add 5mM TEA (Silanol Blocker) AddTFA->AddTEA Still Tailing?

Figure 1: Decision matrix for eliminating peak tailing in basic amine analysis. Note the critical branch point regarding column hardware compatibility with high pH.

Module 4: Method Development Decision Tree

User Query: "I am starting from scratch. How do I design the method?"

MethodDev Sample Piperidinyl Phenol Sample Scout Gradient Scout 5-95% B Sample->Scout Selectivity Isomer Separation Required? Scout->Selectivity C18 C18 Column (High pH Preferred) Selectivity->C18 No PFP PFP / Phenyl-Hexyl (Methanol MP) Selectivity->PFP Yes (Ortho/Meta/Para) Opt Optimize Temp & Gradient C18->Opt PFP->Opt Final Validation (Resolution > 2.0) Opt->Final

Figure 2: Strategic workflow for selecting stationary phases based on structural complexity.

Frequently Asked Questions (FAQs)

Q: My pressure is increasing over time when using the High pH protocol. Why? A: If you are using a standard silica column, you are dissolving the stationary phase. Silica is soluble at pH > 8.[1]0. You must use "Hybrid" (bridged ethyl hybrid) or "Bidentate" C18 columns designed for pH 1-12 stability [1].[1]

Q: I see a "ghost peak" eluting after my main peak when using TFA. A: This is likely an "impurity memory effect." Piperidines can adsorb strongly to the system components (injector loop, needle).

  • Fix: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid.[1] The acid in the wash helps protonate and remove the sticky amine from the metal surfaces.

Q: Can I use phosphate buffer? A: Only if you are not using LC-MS. Phosphate is non-volatile and will clog your mass spectrometer source.[1] For UV-only work, Phosphate (pH 2.[1]5) is excellent for suppressing silanols, but Ammonium Formate/Bicarbonate is required for MS compatibility.[1]

References
  • Waters Corporation. (2020).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC.Link[1]

  • Agilent Technologies. (2018).[1] Method Development Guide for the Separation of Basic Compounds using High pH.Link

  • Phenomenex. (2023).[1] Optimization of Phenyl-Hexyl and PFP Selectivity for Aromatic Isomers.Link

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds. Journal of Chromatography A. Link[1]

  • Chromedia. (n.d.).[1] Ion-Pair Chromatography: Basics and Applications for Amines.[1]Link[1]

Sources

Minimizing side reactions during the functionalization of piperidin-3-yl phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of functionalizing piperidin-3-yl phenol (also known as 3-(3-hydroxyphenyl)piperidine). This scaffold presents a classic "chemoselectivity triangle" involving a secondary amine, a phenolic hydroxyl, and an electron-rich aromatic ring.

The Selectivity Landscape (Decision Matrix)

Before initiating any reaction, you must define your primary target. The zwitterionic nature of piperidin-3-yl phenol necessitates a divergence in strategy immediately upon solvation.

Visual Guide: The Chemoselectivity Decision Tree

Selectivity_Tree Start Target Functionalization? Target_N Target: Piperidine Nitrogen (N-Alkylation/Acylation) Start->Target_N Target_O Target: Phenolic Oxygen (Etherification) Start->Target_O Target_C Target: Aromatic Ring (Ortho/Para Subst.) Start->Target_C Risk_N Risk: Over-alkylation (Quat. salt) Risk: O-alkylation competition Target_N->Risk_N Risk_O Risk: N-alkylation (Kinetic pref.) Risk: Zwitterionic insolubility Target_O->Risk_O Sol_C Solution: Electrophilic Subst. (Requires N-deactivation) Target_C->Sol_C Sol_N Solution: Reductive Amination or Boc-protection of Phenol Risk_N->Sol_N Mitigation Sol_O Solution: OBLIGATORY N-Protection (Boc/Cbz) before reaction Risk_O->Sol_O Mitigation

Figure 1: Strategic workflow for determining reaction conditions based on the target functional group. Note the critical requirement for N-protection when targeting the oxygen.

Troubleshooting Guides & FAQs

Module A: Targeting the Piperidine Nitrogen (N-Functionalization)

The Issue: Direct alkylation with alkyl halides often leads to a mixture of mono-alkylated product, bis-alkylated (quaternary ammonium) salts, and trace O-alkylated byproducts.

Q: Why am I seeing significant O-alkylation when I only want to react the amine? A: This usually happens if you use a strong base (like NaH) or a polar aprotic solvent (DMF) that enhances the nucleophilicity of the phenoxide.

  • Fix: Switch to Reductive Amination . This is the "Gold Standard" for secondary amines in the presence of phenols because it proceeds via an iminium ion intermediate which the phenol cannot form.

Protocol: Chemoselective N-Alkylation via Reductive Amination

Target: Mono-N-alkylation without protecting the phenol.

  • Reagents: Piperidin-3-yl phenol (1.0 eq), Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq).

  • Solvent: DCE (1,2-Dichloroethane) or THF. Avoid MeOH if using STAB (reacts too fast).

  • Procedure:

    • Dissolve the scaffold in DCE.

    • Add the aldehyde and Acetic Acid. Stir for 30 min to form the iminium species (equilibrium).

    • Self-Validation Step: Check IR or NMR for the disappearance of the aldehyde carbonyl signal if possible, or simply ensure the solution remains clear.

    • Add STAB portion-wise at 0°C, then warm to RT.

    • Quench with saturated NaHCO₃.

  • Why this works: STAB is a mild hydride donor that reduces the iminium ion (formed on N) much faster than it reduces the aldehyde or reacts with the phenol. The acidic conditions (AcOH) suppress phenoxide formation, eliminating O-alkylation.

Module B: Targeting the Phenolic Oxygen (O-Functionalization)

The Issue: The secondary amine is more nucleophilic than the phenol. Any attempt to alkylate the oxygen without protecting the nitrogen will result in N-alkylation first.

Q: Can I use the Mitsunobu reaction to form an ether without protecting the amine? A: No. The basic piperidine nitrogen will interfere with the betaine intermediate (DIAD-PPh3), and you will likely get N-alkylation or a complex mixture. You must mask the nitrogen.

Protocol: O-Alkylation Workflow (The "Protect-React-Deprotect" Sandwich)
StepActionReagents/ConditionsCritical Checkpoint
1 N-Protection Boc₂O (1.1 eq), Et₃N, DCM/MeOH.TLC: Ensure starting amine (baseline) is gone. Product should be less polar.
2 O-Alkylation Option A (Halides): R-Br, K₂CO₃, Acetone, Reflux.Option B (Mitsunobu): R-OH, PPh₃, DIAD, THF, 0°C.pH: For Option A, use weak base (K₂CO₃) to avoid racemization. Avoid NaH.
3 Deprotection 4M HCl in Dioxane or TFA/DCM (1:4).Scavenger: If using TFA, add triisopropylsilane (TIPS) as a scavenger to prevent t-butyl cations from alkylating the phenol ring.

Q: My Mitsunobu reaction failed (no conversion). Why? A: Check the pKa of your phenol.[1] Piperidinyl phenols have a pKa ~10. If the alcohol you are coupling is sterically hindered, the reaction slows.

  • Troubleshooting:

    • Order of Addition: Mix PPh₃ and DIAD first at 0°C to form the betaine precipitate, then add the phenol and alcohol. This prevents the basic amine (if trace unprotected exists) from killing the DIAD.

    • Reagent: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine) for more difficult couplings.

Module C: Handling & Purification

Q: The starting material is not dissolving in DCM or Ether. How do I run the reaction? A: Piperidin-3-yl phenol is zwitterionic in its neutral state (solid).

  • Solubility Fix: It dissolves well in DMSO, DMF, or MeOH.

  • For Non-Polar Reactions: If you must use DCM, convert the zwitterion to a soluble form by temporarily "capping" it with BSA (N,O-bis(trimethylsilyl)acetamide) . This silylates both N and O, making it soluble. The silyl groups fall off during aqueous workup.

Q: My product is streaking on Silica Gel during purification. A: This is due to the basic nitrogen interacting with the acidic silanols on the silica.

  • The "TEA Trick": Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes/EtOAc.

  • Mobile Phase: Add 1% NH₄OH (aq) or 1-2% Et₃N to your eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).

Mechanism of Side Reactions (Visualized)

Understanding why the side reaction occurs is the key to preventing it. Below is the pathway for the most common failure mode: Over-Alkylation .

Side_Reactions cluster_prevention Prevention Strategy SM Piperidin-3-yl Phenol Mono Mono-N-Alkyl Product (Desired) SM->Mono Fast (k1) O_Alk O-Alkylated Byproduct SM->O_Alk Slow (unless strong base) RX Alkyl Halide (R-X) Bis Quaternary Ammonium Salt (Over-Alkylation) Mono->Bis Fast if XS R-X (k2 ≈ k1) Advice Use Reductive Amination to stop at Mono-N

Figure 2: Kinetic competition during direct alkylation. Note that k2 (rate of second alkylation) is often similar to k1, leading to mixtures.

References

  • Selective N-Alkylation Principles

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
    • Context: Establishes STAB/AcOH as the standard for avoiding over-alkyl
  • Mitsunobu Reaction on Phenols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
    • Context: Details the pKa requirements and betaine formation protocols critical for phenol etherific
  • Protecting Group Strategies (Amino-Phenols)

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons, 2014.
    • Context: The authoritative text for orthogonal protection of amines (Boc) in the presence of phenols.
  • Piperidine Solubility & Salt Forms

    • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.
    • Context: Explains the solubility profiles of piperidine zwitterions and salt selection.

Sources

Troubleshooting low biological activity in 4-(Piperidin-3-yl)phenol HCl assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Piperidin-3-yl)phenol HCl Assay Optimization

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 19, 2026

Executive Summary: The "Deceptive Simple" Scaffold

Welcome. If you are accessing this guide, you are likely experiencing inconsistent potency, unexpected loss of activity, or solubility anomalies with 4-(Piperidin-3-yl)phenol HCl .

This molecule is a "privileged scaffold"—a core structure found in numerous bioactive ligands, particularly NMDA receptor antagonists (e.g., NR2B selective agents like Ro 25-6981 derivatives) and opioid mimetics. However, its chemical simplicity masks three critical variables that frequently cause assay failure: hidden chirality , oxidative instability , and pH-dependent permeability .

This guide bypasses generic advice to target the specific physicochemical failure modes of this piperidine-phenol conjugate.

Tier 1: Chemical Integrity & Stereochemistry

User Query: "My compound shows 50% (or less) of the expected potency compared to literature values. Is the batch defective?"

Root Cause Analysis: The most common cause for this specific scaffold is Stereochemical Mismatch . The 3-position of the piperidine ring is a chiral center. 4-(Piperidin-3-yl)phenol exists as two enantiomers: (R) and (S).

  • The Trap: Many commercial vendors sell the racemate (a 1:1 mixture of R and S) under the generic name "4-(Piperidin-3-yl)phenol" because it is cheaper to synthesize.

  • The Consequence: If the biological target (e.g., a receptor pocket) requires the (S)-enantiomer, using the racemate immediately dilutes your effective concentration by 50%. If the (R)-enantiomer acts as an antagonist or competitive inhibitor, activity may be abolished entirely [1, 2].

Troubleshooting Protocol: The Chiral Audit

  • Check the CAS Number: Do not rely on the chemical name.

    • Racemate CAS: Often generic or unspecified.

    • Enantiopure CAS: Will be distinct. Verify against the literature source you are trying to replicate.

  • Calculate "Effective" Molarity: If you must use a racemate for a target requiring a specific enantiomer, you must double the concentration to achieve the same "effective" dose of the active isomer (assuming the inactive isomer is inert, which is a risky assumption).

Decision Logic: Isomer Verification

IsomerCheck Start Low Potency Observed CheckLabel Check Reagent Label/CoA Is it marked (+/-) or Racemic? Start->CheckLabel LitCheck Check Reference Literature Does the target require a specific isomer (e.g., (S)-configuration)? CheckLabel->LitCheck Unsure/Generic Action1 STOP: You are using a Racemate. Effective concentration is ≤ 50%. CheckLabel->Action1 Yes, Racemic Action2 Proceed to Solubility Check CheckLabel->Action2 No, Enantiopure LitCheck->Action2 No, Target is Achiral Action3 Order Enantiopure Compound or Perform Chiral Separation LitCheck->Action3 Yes, Specific Isomer Required Action1->Action3

Figure 1: Decision matrix for identifying stereochemical sources of low potency.

Tier 2: Solubility & Oxidative Stability

User Query: "My stock solution turned pink/brown after a few days, and activity dropped."

Root Cause Analysis: This is a classic Phenolic Oxidation failure.

  • Mechanism: The phenol group on the phenyl ring is electron-rich. In the presence of trace metals (common in low-grade buffers) or basic pH, it oxidizes to form quinones (pink/yellow species). These quinones are highly reactive electrophiles that can covalently modify your protein target, leading to artifacts or loss of binding affinity [3].

  • Salt Dissociation: The HCl salt is highly water-soluble, but if you dissolve it in a high-pH buffer (> pH 8.0) to neutralize it, the free base may precipitate out of solution before binding occurs.

Data Table: Solvent & Storage Compatibility

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (anhydrous)Prevents hydrolysis; stabilizes the phenol.
Secondary Solvent Water (degassed)Only for immediate use. Oxygen promotes quinone formation.
Stock Conc. 10–50 mMHigh concentrations are more stable than dilute ones.
Additive 0.1% Ascorbic Acid Acts as a sacrificial antioxidant to protect the phenol [3].
Storage -20°C or -80°CDarkness is critical. Light accelerates phenolic oxidation.
Visual Cue Clear/ColorlessPink/Brown = Discard. Oxidation has occurred.

Protocol: "Safe-Stock" Preparation

  • Weigh the HCl salt (MW: ~227.73 g/mol ).[1] Note: Do not use the Free Base MW (~191.27 g/mol ) for calculations.

  • Dissolve in anhydrous DMSO .

  • Flush the vial with Nitrogen or Argon gas to displace oxygen.

  • Aliquot immediately into light-protective amber tubes. Avoid repeated freeze-thaw cycles.

Tier 3: Biological Environment & Permeability[2][3][4]

User Query: "The compound works in my enzyme assay (IC50 ~10 nM) but is inactive in my cell-based assay (EC50 > 10 µM)."

Root Cause Analysis: This discrepancy is likely due to Cationic Trapping and Membrane Permeability .

  • The pKa Trap: The piperidine nitrogen has a pKa of approximately 10–11. At physiological pH (7.4), >99.9% of the molecules are protonated (positively charged).

  • The Barrier: While the charged species is soluble, it cannot passively diffuse through the lipid bilayer of the cell membrane efficiently. It requires active transport or a very high concentration gradient to enter the cell [4].

  • The Assay Artifact: In cell-free (enzyme) assays, the target is exposed. In cell-based assays, the target (if intracellular) is shielded by the membrane.

Troubleshooting Protocol: Permeability Optimization

  • Verify Target Location: Is your target extracellular (e.g., GPCR binding site) or intracellular? If intracellular, the HCl salt may be the wrong tool.

  • Buffer pH Adjustment (The "Pulse" Method):

    • Temporarily increasing the assay pH to 7.8–8.0 (if cells tolerate it) increases the fraction of uncharged free base, significantly boosting membrane permeation.

  • Use of PAMPA/Caco-2 Data: If available, check the efflux ratio. Piperidines are frequent substrates for P-glycoprotein (P-gp) efflux pumps. If the efflux ratio is >2, the cell is actively pumping your drug out [5].[2]

Pathway: The pH-Permeability Tradeoff

Permeability cluster_pH74 Physiological pH (7.4) cluster_pH80 Elevated pH (8.0+) Compound 4-(Piperidin-3-yl)phenol (pKa ~11) State1 Protonated Cation (>99%) (Water Soluble) Compound->State1 pH 7.4 State2 Free Base Fraction Increases (Lipophilic) Compound->State2 pH > 8.0 Membrane1 Cell Membrane (Lipid Bilayer) State1->Membrane1 Result1 Blocked Entry (Low Cell Potency) Membrane1->Result1 Repulsion Membrane2 Cell Membrane (Permeable) State2->Membrane2 Result2 Target Engagement (High Cell Potency) Membrane2->Result2 Diffusion

Figure 2: Impact of pH on the protonation state and membrane permeability of the piperidine scaffold.

FAQ: Rapid Fire Troubleshooting

Q: Can I autoclave the stock solution? A: Absolutely not. The phenol group is heat-sensitive in the presence of oxygen. Filter sterilize (0.22 µm PVDF or PES) only.

Q: I see a white precipitate when I add the DMSO stock to my PBS buffer. A: This is "salting out" of the free base. The DMSO stock is likely highly concentrated.

  • Fix: Dilute the stock into water before adding to high-salt PBS, or add a surfactant like 0.05% Tween-20 to the buffer to maintain solubility of the hydrophobic phenol core.

Q: Why does the activity drop when I use plastic tips? A: Phenolic compounds and lipophilic amines can exhibit Non-Specific Binding (NSB) to polypropylene.

  • Fix: Use "Low-Retention" tips and glass-coated plates where possible. Pre-soak tips in buffer containing BSA (0.1%) to block binding sites.

References

  • Chen, Y., et al. (2023). "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts. Link

  • Comparini, L.M., et al. (2025).[3] "Examples of biologically active 3-substituted piperidines." ResearchGate. Link

  • Learn Oil Analysis. (2023). "Oxidation – the battle vs antioxidants: Phenolic and Amine mechanisms."[4] Link

  • BenchChem Technical Support. (2024). "Addressing Permeability Issues with Inhibitors: Physiochemical Properties." Link

  • Silverman, R. B. (2018). "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: A Guide to Preventing Oxidation of the Phenol Moiety in 4-(Piperidin-3-yl)phenol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Piperidin-3-yl)phenol HCl. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound in their work. The phenolic group in this molecule is susceptible to oxidative degradation, which can compromise sample integrity, analytical results, and overall experimental outcomes. This document provides in-depth, field-proven insights into the causes of this degradation and offers robust, validated strategies to prevent it.

Section 1: Frequently Asked Questions (FAQs) - The "What" and "Why"

This section addresses the most common initial queries regarding the stability of 4-(Piperidin-3-yl)phenol HCl.

Q1: My solution of 4-(Piperidin-3-yl)phenol HCl has turned a distinct yellow or brown color. What is happening?

A1: The discoloration you are observing is a classic indicator of the oxidation of the phenol moiety. Phenols can be oxidized to form a series of intermediates, including phenoxyl radicals and ultimately quinones.[1] These quinone-type structures are often highly colored and can further polymerize to form even darker, complex mixtures.[2][3] This process compromises the purity and identity of your compound.

Q2: What are the primary environmental and chemical factors that trigger this oxidation?

A2: Several factors can initiate or accelerate the oxidation cascade. The most common culprits in a laboratory setting are:

  • Atmospheric Oxygen: This is the most prevalent oxidizing agent. The process, often termed auto-oxidation, can occur simply by exposing the compound (in solid or solution form) to air.[4]

  • Light Exposure: Ultraviolet (UV) and even visible light can provide the energy to initiate photo-oxidation, generating radical species that drive the degradation process.[4]

  • Elevated pH: Phenols are significantly more stable in acidic conditions.[4] In neutral or alkaline environments (pH > 7), the phenolic proton dissociates to form a phenolate ion. This ion is more electron-rich and thus far more susceptible to oxidation than the protonated phenol.

  • Trace Metal Ions: The presence of catalytic amounts of transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can dramatically accelerate oxidation rates by facilitating electron transfer reactions.[4][5] These contaminants can be leached from glassware, spatulas, or be present in lower-grade reagents.

Q3: My compound is the hydrochloride (HCl) salt. Does this form offer any inherent protection?

A3: Yes, it does. The HCl salt provides two main stability advantages. First, it ensures that the piperidine nitrogen is protonated, which can influence the electronic properties of the molecule. Second, and more importantly, it creates an acidic environment when dissolved in most common solvents. This inherent acidity helps keep the phenol group in its less reactive, protonated form, thereby slowing the rate of oxidation compared to the freebase form.[6][7] However, this protection is not absolute and can be overcome by the other factors listed in Q2.

Q4: What are the practical consequences of this oxidation for my research?

A4: The impact of oxidation extends beyond a simple color change. It can lead to:

  • Loss of Potency: The oxidized form of the molecule will likely have a different biological activity profile, leading to inaccurate results in pharmacological assays.

  • Formation of Impurities: The degradation products introduce unknown variables into your experiments, making it difficult to interpret data.

  • Inaccurate Quantification: In analytical methods like HPLC, the parent peak will decrease while new, unidentified peaks will appear, compromising purity assessments and concentration measurements.

  • Potential for Toxicity: Degradation products may have different toxicological profiles than the parent compound.[8]

Section 2: Troubleshooting Guide - A Logic-Based Approach to Diagnosis

If you are experiencing degradation, use the following workflow to diagnose the likely cause.

TroubleshootingWorkflow start Degradation Observed (e.g., Color Change, New HPLC Peaks) q_when When is degradation occurring? start->q_when storage During Storage q_when->storage During Storage dissolution Upon Dissolution / During Experiment q_when->dissolution During Use q_storage_form Storage Form? storage->q_storage_form q_dissolution_speed How quickly does it degrade? dissolution->q_dissolution_speed storage_solid Solid q_storage_form->storage_solid Solid storage_solution Solution q_storage_form->storage_solution Solution cause_air_light Potential Cause: Exposure to Air/Light/Heat over time. storage_solid->cause_air_light cause_solution_storage Potential Causes: 1. Oxygen in headspace/solvent. 2. Light exposure. 3. Non-acidic pH. 4. Metal ion contamination. storage_solution->cause_solution_storage solution_solid_storage Solution: Store solid in a tightly sealed, amber glass vial under Nitrogen/Argon at ≤ 4°C. cause_air_light->solution_solid_storage solution_solution_storage Solution: Store frozen (-20°C or -80°C) in amber vials with inert gas headspace. Use deoxygenated solvent and consider adding an antioxidant. cause_solution_storage->solution_solution_storage diss_rapid Rapidly (minutes) q_dissolution_speed->diss_rapid Rapid diss_slow Slowly (hours) q_dissolution_speed->diss_slow Slow cause_rapid Potential Causes: 1. High pH (basic buffer). 2. Significant metal contamination. 3. High-energy light source. diss_rapid->cause_rapid cause_slow Potential Cause: Dissolved oxygen in the solvent. diss_slow->cause_slow solution_rapid Solution: 1. Ensure pH is acidic (≤ 6). 2. Use high-purity solvents/reagents. 3. Add a chelating agent (e.g., EDTA). 4. Work in a dark/amber environment. cause_rapid->solution_rapid solution_slow Solution: Use deoxygenated solvents (sparging). Maintain an inert atmosphere over the solution. cause_slow->solution_slow

Caption: Troubleshooting workflow for diagnosing oxidation.

Section 3: Preventative Strategies & Protocols - The "How-To"

Proactive prevention is the most effective strategy. The following protocols and data tables provide actionable steps to maintain the integrity of your compound.

Environmental Controls: Removing the Initiators

The most robust method of prevention is to eliminate exposure to oxygen and high-energy light.

Protocol 3.1.1: Working Under an Inert Atmosphere

This protocol describes how to create an oxygen-free environment for handling the compound.

  • Setup: Place your vial of 4-(Piperidin-3-yl)phenol HCl, solvents, and other equipment inside a glovebox filled with nitrogen or argon. Alternatively, use a Schlenk line setup.

  • Vial Preparation: If using a Schlenk line, equip a flask or vial containing your compound with a rubber septum.

  • Purging: Insert two needles through the septum: one connected to the inert gas source (inlet) and one to act as a vent (outlet).

  • Gas Flow: Gently flush the vial with a slow stream of nitrogen or argon for 5-10 minutes to displace all atmospheric oxygen.

  • Positive Pressure: Remove the vent needle first, then the gas inlet needle. This leaves a slight positive pressure of inert gas inside the vial, preventing air from re-entering.

  • Solvent Addition: Add deoxygenated solvent (see Protocol 3.1.2) via a gas-tight syringe.

Protocol 3.1.2: Preparation of Deoxygenated Solvents

Dissolved oxygen is a key reactant.[4] This protocol removes it from your solvents.

  • Select a Method:

    • Sparging (Most Common): Place the solvent in a suitable flask with a stir bar. Insert a long needle or glass pipette below the solvent surface and bubble a gentle stream of nitrogen or argon through the liquid for 30-60 minutes while stirring.

    • Freeze-Pump-Thaw (Highest Purity): For highly sensitive applications, freeze the solvent using liquid nitrogen. Apply a high vacuum to remove gases from above the solid. Close the flask to the vacuum, and then thaw the solvent. Repeat this cycle at least three times.

  • Storage: Store deoxygenated solvents under a positive pressure of inert gas in a tightly sealed container (e.g., a septum-sealed flask or an ampule). Use within 24 hours for best results.

Chemical Stabilization: Adding Protective Agents

When stringent environmental controls are not feasible, chemical stabilizers can be used.

Table 1: Antioxidant & Chelator Selection Guide

StabilizerMechanism of ActionTypical ConcentrationSolvent CompatibilityKey Considerations
Ascorbic Acid Readily oxidized, acts as a sacrificial reducing agent and radical scavenger.[9]0.01 - 0.1% (w/v)Aqueous, Polar Protic (e.g., Methanol, Ethanol)Can interfere with some biological assays. May form hydroxylation artifacts in certain contexts.[9]
BHT / BHA Phenolic radical scavengers that terminate chain reactions.0.01 - 0.05% (w/v)Organic, Aprotic & Protic SolventsLess effective in aqueous systems. Can sometimes be observed in mass spectrometry analysis.
Sodium Metabisulfite Oxygen scavenger, reacts directly with dissolved O₂.0.01 - 0.1% (w/v)Aqueous BuffersCan react with certain functional groups (e.g., aldehydes, ketones). Primarily for aqueous systems.
EDTA Sequesters and inactivates catalytic metal ions (Fe, Cu).[4]1 - 5 mMAqueous BuffersPrevents metal-catalyzed oxidation but does not stop auto-oxidation. Can affect metal-dependent biological systems.

Protocol 3.2.1: Using Antioxidants in Solution

  • Selection: Choose an antioxidant from Table 1 that is compatible with your solvent system and downstream application.

  • Stock Solution: Prepare a concentrated stock solution of the antioxidant in your chosen solvent. For example, a 1% (w/v) stock of ascorbic acid in deoxygenated water.

  • Addition: Before adding your 4-(Piperidin-3-yl)phenol HCl, add the required volume of the antioxidant stock solution to your final solvent to achieve the desired concentration.

  • Mixing: Mix thoroughly before dissolving the primary compound.

Optimal Storage Conditions

Proper storage is critical for both the solid compound and its solutions.

Table 2: Recommended Storage Conditions for 4-(Piperidin-3-yl)phenol HCl

FormTemperatureAtmosphereLight ProtectionRecommended Max Duration
Solid 2-8°C (Refrigerated)Inert Gas (N₂ or Ar)Amber Glass Vial> 1 year
Solution (Aqueous) -20°C or -80°C (Frozen)Inert Gas HeadspaceAmber Vial or Foil-Wrapped1-3 months
Solution (Organic) -20°C or -80°C (Frozen)Inert Gas HeadspaceAmber Vial or Foil-Wrapped3-6 months

Section 4: Mechanistic Deep Dive

Understanding the oxidation pathway helps to rationalize the preventative measures. The process is a free-radical chain reaction.

OxidationMechanism cluster_prop Propagation & Termination Phenol 4-(Piperidin-3-yl)phenol (Stable) Radical Phenoxyl Radical (Highly Reactive) Phenol->Radical -H⁺, -e⁻ Quinone Quinone (Colored) Radical->Quinone + O₂ (Further Oxidation) Polymer Polymeric Products (Dark Brown/Insoluble) Radical->Polymer + Another Radical (Dimerization/Polymerization) Initiators O₂, Light (hν), Metal Ions (e.g., Fe³⁺) O2_node O₂ Radical_node Another Radical

Caption: Simplified phenol oxidation pathway.

The reaction is initiated by an event that abstracts a hydrogen atom (a proton and an electron) from the phenolic hydroxyl group.[10] This forms a highly unstable phenoxyl radical. This radical can then react in several ways:

  • Dimerize or Polymerize: It can react with another radical to form C-C or C-O coupled dimers and polymers, which are often colored.[2]

  • Undergo Further Oxidation: It can be further oxidized, often by molecular oxygen, to form a p-quinone derivative. These quinones are typically yellow or red and are key contributors to the initial color change.[1][11]

Our preventative strategies are designed to interfere with this pathway:

  • Inert atmosphere and deoxygenated solvents remove O₂, a key reactant.

  • Low temperature slows the rate of all reaction steps.

  • Light protection prevents photochemical initiation.

  • Acidic pH makes the initial hydrogen atom abstraction more difficult.

  • Antioxidants scavenge the phenoxyl radicals, breaking the chain reaction.

  • Chelators remove metal ions that catalyze the initiation step.

By implementing these multi-faceted strategies, you can ensure the stability and integrity of 4-(Piperidin-3-yl)phenol HCl, leading to more reliable and reproducible scientific outcomes.

References

  • Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. ACS Publications. Available at: [Link]

  • What is the mechanism of oxidation of phenol? Quora. Available at: [Link]

  • Reactions of Phenols. Chemistry Steps. Available at: [Link]

  • Effect of pH on the phenol oxidation the product distribution. ResearchGate. Available at: [Link]

  • Phenol Oxidation: Mechanisms & Products. Scribd. Available at: [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC, National Center for Biotechnology Information. Available at: [Link]

  • pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution. RSC Publishing. Available at: [Link]

  • Influence of Some Operating Parameters on Electro-Oxidation of Phenol using Boron Doped Diamond Anode and Graphite Cathode. Science Alert. Available at: [Link]

  • Effect of pH on phenol decomposition. ResearchGate. Available at: [Link]

  • Impact of pH on Aqueous-Phase Phenol Hydrogenation Catalyzed by Carbon-Supported Pt and Rh. OSTI.GOV. Available at: [Link]

  • Troubleshooting to Prevent Possible Oxidation of a Phenolic Compound during the Sample processing. Studylib. Available at: [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. Available at: [Link]

  • Phenolics in ecological interactions: The importance of oxidation. Appel & Schultz Lab, Penn State. Available at: [Link]

  • Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Phenol (bio)isosteres in drug design and development. PubMed. Available at: [Link]

  • Changes in Solution Color During Phenol Oxidation by Fenton Reagent. ACS Publications. Available at: [Link]

  • Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds. MDPI. Available at: [Link]

  • Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Available at: [Link]

  • Stabilization of phenols. Google Patents.
  • Phenolic compounds: current industrial applications, limitations and future challenges. Food & Function, RSC Publishing. Available at: [Link]

  • Influence of metal ions concentration on phenol degradation by Rhodococcus pyridinivorans GM3. ResearchGate. Available at: [Link]

  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. MDPI. Available at: [Link]

  • Influence of iron ions on the phenol oxidation. ResearchGate. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4-(Piperidin-3-yl)phenol Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For a molecule like 4-(Piperidin-3-yl)phenol hydrochloride, which incorporates key pharmacophoric features such as a phenol ring and a piperidine moiety, rigorous structural verification is paramount.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data report, we will explore the causality behind experimental choices and spectral interpretation. Furthermore, we will objectively compare the utility of ¹H NMR with other powerful analytical techniques, offering a holistic perspective on modern structural elucidation for the discerning researcher.

Part 1: The Power of Protons: A Deep Dive into the ¹H NMR Analysis of this compound

¹H NMR spectroscopy is arguably the most powerful and widely used technique for elucidating the structure of organic molecules.[1][2] It operates on the principle that atomic nuclei with a quantum mechanical property of spin (like the proton, ¹H) will align in an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state, and the frequency at which they resonate back to their ground state is recorded. This "chemical shift" is exquisitely sensitive to the local electronic environment of each proton, providing a detailed fingerprint of the molecular structure.[3][4]

Predicted ¹H NMR Spectral Assignment

For this compound, we can predict the ¹H NMR spectrum by dissecting the molecule into its constituent spin systems. The hydrochloride salt form is critical; the piperidine nitrogen will be protonated, existing as an ammonium ion. This has a significant deshielding effect on the adjacent protons. The choice of solvent is also crucial; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the salt and has exchangeable protons (phenolic OH and ammonium NH₂) that will appear as broad signals.

Below is the structure with protons labeled for assignment:

Caption: Structure of 4-(Piperidin-3-yl)phenol with protons labeled for ¹H NMR assignment.

Table 1: Predicted ¹H NMR Assignments for this compound in DMSO-d₆

Proton Label# of ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Hₐ (OH) 1H~9.0 - 10.0Broad Singlet (br s)Phenolic proton, acidic and subject to hydrogen bonding and exchange.[5][6]
Hₕ (N⁺H₂) 2H~8.5 - 9.5Broad Singlet (br s)Protons on a positively charged nitrogen, deshielded and rapidly exchanging.[7]
Hb 2H~7.0 - 7.2Doublet (d)Aromatic protons ortho to the alkyl substituent, deshielded by the ring current.
Hc 2H~6.6 - 6.8Doublet (d)Aromatic protons ortho to the hydroxyl group, shielded by its electron-donating effect.
Hf,eq, Hi,eq 2H~3.2 - 3.5Multiplet (m)Equatorial protons alpha to the N⁺H₂, strongly deshielded by the positive charge.
Hd 2H~2.8 - 3.1Multiplet (m)Benzylic protons, adjacent to the aromatic ring and the chiral center.
Hf,ax, Hi,ax 2H~2.8 - 3.1Multiplet (m)Axial protons alpha to the N⁺H₂, also strongly deshielded.
He 1H~2.0 - 2.3Multiplet (m)Methine proton on the piperidine ring.
Hj,eq, Hg,eq 2H~1.7 - 1.9Multiplet (m)Equatorial protons beta to the N⁺H₂.
Hj,ax, Hg,ax 2H~1.4 - 1.6Multiplet (m)Axial protons beta to the N⁺H₂.

Note: The piperidine ring protons will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as potential conformational averaging. The exact chemical shifts and multiplicities can vary based on solvent and temperature.[8]

Part 2: A Multi-faceted Approach: Comparing ¹H NMR with Other Key Analytical Techniques

While ¹H NMR is a powerhouse, a comprehensive structural elucidation strategy often involves a combination of techniques, each providing a unique piece of the puzzle.[9][10] The final structure confirmation is best achieved with a set of independent methods.[11]

Structural_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Sample Pure Compound (4-(Piperidin-3-yl)phenol HCl) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Sample->MS FTIR FTIR Spectroscopy - Functional Groups (OH, NH) Sample->FTIR NMR NMR Spectroscopy Sample->NMR Data_Integration Data Integration & Interpretation MS->Data_Integration FTIR->Data_Integration H_NMR 1H NMR - Proton Framework - Connectivity NMR->H_NMR C_NMR 13C NMR - Carbon Skeleton NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) - H-H & C-H Correlations NMR->TwoD_NMR H_NMR->Data_Integration C_NMR->Data_Integration TwoD_NMR->Data_Integration Structure Final Structure Confirmed Data_Integration->Structure

Caption: A comprehensive workflow for small molecule structural elucidation.

Comparative Guide to Analytical Techniques

Table 2: Comparison of Key Structural Elucidation Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations for this Molecule
¹H NMR Nuclear spin resonance in a magnetic field.Detailed proton environment, connectivity (via coupling), stereochemistry, and relative quantitation of protons.High resolution, provides unambiguous structural data, non-destructive.[9]Complex spectra can be difficult to interpret fully without 2D techniques; less sensitive than MS.
¹³C NMR Nuclear spin resonance of the ¹³C isotope.Number of unique carbons, chemical environment of carbons (e.g., sp², sp³).Complements ¹H NMR by showing the carbon backbone; simpler spectra (usually no C-C coupling).Low natural abundance of ¹³C makes it much less sensitive than ¹H NMR, requiring more sample or longer acquisition time.
2D NMR (COSY, HSQC) Correlation spectroscopy based on nuclear spin interactions.COSY: Shows ¹H-¹H coupling correlations. HSQC: Shows direct ¹H-¹³C correlations.Unambiguously assigns connected protons and carbons, resolving spectral overlap and confirming assignments made from 1D spectra.Requires more instrument time than 1D experiments.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio (m/z).[12]Precise molecular weight, elemental composition (with high resolution MS), and fragmentation patterns for substructure analysis.[11][13]Extremely high sensitivity (sub-picomole), fast analysis.[14]Does not provide detailed stereochemical or isomeric information on its own; fragmentation can be complex to interpret.[13][14]
Infrared (IR) Spectroscopy Absorption of infrared radiation causes molecular vibrations (stretching, bending).[12]Presence of specific functional groups (e.g., O-H, N-H, C=O, aromatic C-H).[3]Fast, simple, and provides a quick check for key functional groups.Provides limited information on the overall molecular skeleton; spectrum can be complex in the "fingerprint" region.

For this compound, MS would rapidly confirm the molecular formula C₁₂H₁₈ClNO, and IR would show characteristic broad peaks for the O-H and N⁺-H₂ stretches. However, only NMR, particularly a combination of ¹H, ¹³C, and 2D experiments, can definitively prove the connectivity and regiochemistry—confirming it is the 3-substituted piperidine and the 4-substituted phenol, and not other isomers.

Part 3: In the Lab: A Practical Protocol for ¹H NMR Analysis

Trustworthy data begins with a robust protocol. Every step is designed to ensure the integrity of the final spectrum.

Step-by-Step Experimental Protocol for ¹H NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound. Causality: This amount provides a good signal-to-noise ratio for a typical high-field NMR spectrometer in a reasonable time.[15]

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for polar hydrochloride salts. Its residual proton signal (~2.50 ppm) does not typically overlap with key signals of the analyte.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard, or use the residual solvent peak for referencing. Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate chemical shift determination.[16]

    • Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.

  • Instrument Setup & Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆. Causality: The lock system compensates for magnetic field drift, ensuring spectral stability.

    • Shim the magnetic field to achieve homogeneity. Causality: Shimming optimizes the field, resulting in sharp, symmetrical peaks and high resolution.

    • Set the acquisition parameters:

      • Pulse Angle: 90 degrees.

      • Acquisition Time (AQ): ~3-4 seconds. Causality: Allows for the detection of sharp signals with good resolution.[15][17]

      • Relaxation Delay (D1): 1-2 seconds. Causality: Allows protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

      • Number of Scans (NS): 8-16 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio, which is proportional to the square root of the number of scans.[15]

      • Spectral Width: 0-12 ppm. Causality: This range encompasses the expected chemical shifts for most organic molecules.[18]

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal.[19]

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.[1]

    • Analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

References

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  • ResearchGate. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]

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A Senior Application Scientist's Guide to Differentiating 4-(Piperidin-3-yl)phenol HCl from its 2-yl and 4-yl Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Challenge of Positional Isomers

In pharmaceutical research and development, the precise structural characterization of a molecule is non-negotiable. Positional isomers—compounds sharing the same molecular formula but differing in the substitution pattern on a parent structure—often exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The 4-(Piperidin-yl)phenol series, a scaffold of interest in medicinal chemistry, presents a classic analytical challenge. Differentiating the 2-yl, 3-yl, and 4-yl isomers is a task that demands a multi-faceted approach, as their physicochemical properties can be remarkably similar.

This guide provides an in-depth, technically-grounded comparison of the analytical methodologies required to unambiguously identify and separate 4-(Piperidin-3-yl)phenol from its 2-yl and 4-yl counterparts. We will move beyond simple protocols to explain the underlying scientific principles that govern the differential response of each isomer to spectroscopic and chromatographic techniques.

The Structural Rationale: Why Isomers Behave Differently

The foundation of any analytical differentiation lies in understanding the subtle yet significant structural distinctions. The key difference among the 2-yl, 3-yl, and 4-yl isomers is the point of attachment of the phenol ring to the piperidine moiety. This variation directly influences molecular symmetry, steric hindrance, and the electronic environment of atoms throughout the molecule.

  • 4-(Piperidin-2-yl)phenol: The phenol group is attached to a carbon adjacent to the nitrogen atom. This proximity introduces steric interactions and significantly influences the electronic environment of the C-2 methine proton.

  • 4-(Piperidin-3-yl)phenol: The substitution is at the C-3 position, rendering the piperidine ring asymmetric. This lack of symmetry means that nearly all protons and carbons within the piperidine ring are chemically non-equivalent.

  • 4-(Piperidin-4-yl)phenol: Substitution at the C-4 position creates a plane of symmetry through the N1-C4 bond. This symmetry results in chemical equivalence for the C-2/C-6 and C-3/C-5 positions, simplifying the spectroscopic data.

These structural nuances are the very properties we exploit for their differentiation.

G cluster_0 4-(Piperidin-2-yl)phenol cluster_1 4-(Piperidin-3-yl)phenol cluster_2 4-(Piperidin-4-yl)phenol 2-yl 3-yl 4-yl

Figure 1: Core structures of the three positional isomers.

Spectroscopic Characterization: Decoding the Molecular Signature

Spectroscopy provides the most definitive, non-destructive method for structural elucidation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this task.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon and proton environments within a molecule. The key to differentiating the isomers lies in analyzing the chemical shifts, multiplicities, and integration of signals from the piperidine ring.

Causality Behind the Spectra: The symmetry (or lack thereof) is the most significant factor. The 4-yl isomer, being symmetrical, will present the simplest spectrum. The 3-yl isomer, being completely asymmetrical, will show the most complex spectrum with the highest number of unique signals. The 2-yl isomer falls in between but has a uniquely deshielded proton at the C-2 position.

Isomer Key ¹H NMR Features (Piperidine Ring) Key ¹³C NMR Features (Piperidine Ring)
2-yl C2-H proton is a unique, downfield multiplet. All other protons are distinct and complex.6 distinct signals. C2 is uniquely shifted due to direct attachment to the aromatic ring.
3-yl Most complex spectrum. All protons (C2, C3, C4, C5, C6) are chemically non-equivalent, leading to distinct and overlapping multiplets.6 distinct signals. The asymmetry results in a full complement of carbon resonances.
4-yl Simplest spectrum. C2/C6 protons are equivalent. C3/C5 protons are equivalent. C4-H proton is a unique multiplet.4 distinct signals due to symmetry (C1, C2/C6, C3/C5, C4).

Experimental Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the piperidinylphenol HCl salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the phenol -OH and amine -NH protons, which may be exchanged in D₂O.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Data Analysis: Integrate proton signals and assign peaks based on chemical shifts and coupling patterns, comparing the results to the expected patterns in the table above.

Mass Spectrometry (MS)

While all three isomers have the same nominal mass, their fragmentation patterns under ionization (e.g., in GC-MS or LC-MS/MS) will differ due to the varying stability of the resulting fragment ions.

Causality Behind Fragmentation: The fragmentation of piperidine derivatives is often directed by the nitrogen atom (alpha-cleavage). The position of the bulky phenol substituent will influence which bonds are most likely to break.[1][2]

  • Alpha-Cleavage: The bond between C2-C3 (for the 2-yl isomer) or C3-C4 (for the 3-yl isomer) may cleave, but the most characteristic fragmentation involves the loss of substituents.

  • Benzylic-type Cleavage: The bond between the piperidine ring and the phenol ring is a key fragmentation point. The stability of the resulting piperidinyl cation will vary with the substitution pattern. The 4-yl isomer can form a more stabilized secondary carbocation upon ring opening, while the 2-yl isomer's fragmentation is influenced by the adjacent nitrogen.

G Mol Molecular Ion [M]˙⁺ FragA [M - H]⁺ Mol->FragA Loss of H radical FragB Piperidinyl Cation Mol->FragB C-C bond cleavage FragC Tropylium-like Ion FragB->FragC Rearrangement

Figure 2: Generalized fragmentation pathway for piperidinylphenols.
Isomer Expected Key Fragment Ions (m/z) Rationale
2-yl Unique fragments resulting from cleavage between C2-C3 and interaction with the adjacent nitrogen.Proximity of nitrogen and phenyl group enables specific rearrangement pathways.
3-yl A complex pattern with fragments corresponding to the loss of C2H5N or C3H7N moieties.Asymmetric structure leads to multiple, less-favored fragmentation routes.
4-yl A prominent fragment from the symmetrical cleavage of the piperidine ring.Symmetrical structure allows for a more defined and predictable fragmentation pattern.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: Use the HPLC method described in the next section to separate the isomers before they enter the mass spectrometer.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the piperidine nitrogen is readily protonated.

  • MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID).

  • Fragmentation Analysis: Acquire the product ion spectra for each chromatographically separated isomer. Compare the unique fragment ions to differentiate the structures. Differentiating isomers that are not chromatographically resolved can be challenging, but unique fragments from MSn experiments can be diagnostic.[3]

Chromatographic Separation: The Physical Division

Chromatography is the cornerstone for separating the isomers, enabling accurate quantification and isolation for further analysis. Both HPLC and GC can be optimized for this purpose. The choice of stationary phase is critical for achieving baseline resolution.[4]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice. While a standard C18 column may provide some separation, specialized phases offer superior selectivity for aromatic isomers.

Causality Behind Separation: A standard C18 column separates primarily based on hydrophobicity. The isomers have very similar hydrophobicity, making separation difficult. A Phenyl or Pentafluorophenyl (PFP) stationary phase introduces additional separation mechanisms.[5][6][7] The phenyl phase allows for π-π interactions between the stationary phase and the phenol ring of the analytes.[8] The electron density of the phenol ring is subtly altered by the position of the piperidine substituent, leading to differential retention. PFP columns are particularly effective for positional isomers of polar, non-halogenated compounds containing hydroxyl groups.[5]

G cluster_workflow HPLC Analysis Workflow Prep 1. Prepare Mobile Phase & Standards Inject 2. Inject Sample Mixture Prep->Inject Separate 3. Isocratic/Gradient Elution (PFP or Phenyl Column) Inject->Separate Detect 4. UV Detection (275 nm) Separate->Detect Analyze 5. Quantify & Identify by Retention Time Detect->Analyze

Figure 3: High-level workflow for HPLC-based isomer separation.

Experimental Protocol: HPLC Method for Isomer Separation

  • Instrumentation: A UHPLC system is recommended for optimal performance and resolution.[5]

  • Column: Hypersil GOLD VANQUISH PFP, 1.9 µm, 2.1 x 100 mm (or equivalent Phenyl-Hexyl column).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp from 5% to 40% B

    • 8-9 min: Ramp to 95% B

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 275 nm

Isomer Expected Elution Order Rationale
4-yl FirstTends to be the most polar/least retained due to its symmetry and exposed polar groups.
3-yl SecondIntermediate polarity and interaction with the stationary phase.
2-yl ThirdThe proximity of the piperidine nitrogen to the phenyl ring can slightly decrease overall polarity, leading to stronger retention.

(Note: The exact elution order can vary based on the specific column and mobile phase conditions and must be confirmed with pure standards.)

Conclusion: A Multi-Pronged Strategy for Certainty

The unambiguous differentiation of 4-(Piperidin-3-yl)phenol HCl from its 2-yl and 4-yl isomers is a solvable, albeit complex, analytical challenge. A single technique is insufficient for confident identification; a combination of orthogonal methods is required.

  • NMR Spectroscopy stands as the most definitive method for absolute structural confirmation, with the symmetry of the 4-yl isomer and the asymmetry of the 3-yl isomer providing clear, diagnostic fingerprints.

  • High-Resolution Mass Spectrometry (MS/MS) provides crucial supporting evidence through unique fragmentation patterns, which is especially valuable when coupled with chromatographic separation.

  • HPLC , particularly with PFP or Phenyl stationary phases, is the most effective technique for the physical separation and quantification of the isomers in a mixture.

By integrating these techniques, researchers and drug development professionals can ensure the identity, purity, and quality of their compounds, a critical step in the path from discovery to application.

References

  • Benchchem. (n.d.). Differentiating 1-(Piperidin-2-ylmethyl)piperidine from 1-(Piperidin-3-ylmethyl)piperidine.
  • Thermo Fisher Scientific. (n.d.). A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination.
  • Benchchem. (n.d.). Application Note: HPLC Method for the Analysis and Separation of Cresol Isomers.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column.
  • Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.
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  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(Piperidin-3-yl)phenol Hydrochloride and its Characterization by Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 4-(Piperidin-3-yl)phenol hydrochloride, a key structural motif in many pharmaceutical compounds. A predicted fragmentation pattern, based on established principles for piperidine and phenol derivatives, is presented to aid in its identification and structural elucidation. Furthermore, this guide offers a comparative overview of alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The strengths and limitations of each method for the comprehensive characterization of this compound are discussed, supported by detailed experimental protocols and data interpretation insights. This document serves as a valuable resource for researchers and scientists involved in the analysis and development of pharmaceuticals containing the 4-(Piperidin-3-yl)phenol moiety.

Introduction: The Significance of 4-(Piperidin-3-yl)phenol in Medicinal Chemistry

The 4-(Piperidin-3-yl)phenol scaffold is a prevalent structural feature in a wide array of biologically active molecules and approved pharmaceutical agents. The piperidine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The phenolic group can be crucial for receptor binding and can also serve as a handle for further chemical modification. Given its importance, the robust and accurate analytical characterization of compounds containing this moiety is paramount in drug discovery and development.

Mass spectrometry (MS) stands out as a powerful tool for the structural elucidation of such compounds due to its high sensitivity, specificity, and ability to provide detailed fragmentation information.[1] This guide will delve into the expected fragmentation behavior of this compound under typical mass spectrometric conditions.

Mass Spectrometry Fragmentation Analysis

Predicted Fragmentation Pathways

The fragmentation of 4-(Piperidin-3-yl)phenol is expected to be influenced by the charge localization on the protonated piperidine nitrogen under electrospray ionization (ESI) in positive ion mode. The primary fragmentation events are likely to involve the piperidine ring, with subsequent fragmentation of the resulting ions.

Key Predicted Fragmentation Reactions:

  • α-Cleavage: A dominant fragmentation pathway for piperidine derivatives involves the cleavage of the C-C bond adjacent to the nitrogen atom.[2] In the case of 4-(Piperidin-3-yl)phenol, this would lead to the formation of a stable iminium ion.

  • Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[2]

  • Loss of the Phenol Moiety: Cleavage of the bond connecting the piperidine ring to the phenol group can occur.

  • Phenol-Specific Fragmentation: The phenolic portion of the molecule may exhibit its characteristic fragmentation, such as the loss of carbon monoxide (CO) or a formyl radical (HCO).[3]

The following diagram illustrates the predicted fragmentation pathway for the protonated molecule of 4-(Piperidin-3-yl)phenol ([M+H]⁺).

G cluster_piperidine Piperidine Ring Fragmentation cluster_phenol Phenol Moiety Fragmentation M [M+H]⁺ m/z 192.14 F1 Fragment A α-Cleavage m/z 110.09 M->F1 - C₆H₅OH F2 Fragment B Ring Opening m/z 84.08 M->F2 - C₇H₇O F3 Fragment C Loss of Piperidine m/z 107.05 M->F3 - C₅H₁₀N F4 Fragment D Loss of CO from C m/z 79.05 F3->F4 - CO

Caption: Predicted ESI-MS/MS fragmentation pathway of protonated 4-(Piperidin-3-yl)phenol.

Interpretation of Predicted Fragment Ions
Predicted m/z Proposed Fragment Structure/Loss Fragmentation Pathway
192.14[C₁₂H₁₈NO]⁺ (Protonated Molecule)-
110.09[C₆H₁₂N]⁺α-Cleavage with loss of the hydroxyphenyl group.
107.05[C₇H₇O]⁺ (Hydroxytropylium ion)Cleavage of the C-C bond between the piperidine and phenyl rings.
84.08[C₅H₁₀N]⁺Ring opening of the piperidine followed by cleavage.
79.05[C₆H₇]⁺Loss of CO from the hydroxytropylium ion.
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the compound, followed by a re-equilibration step.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 30 - 40 °C.
  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[2]
  • MS Scan Mode: Full scan (e.g., m/z 50-500) to determine the precursor ion ([M+H]⁺).
  • MS/MS Scan Mode: Product ion scan of the precursor ion (m/z 192.1) to obtain the fragmentation pattern.
  • Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often necessitates the use of orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification and purity assessment of pharmaceutical compounds.

  • Principle: Separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. The phenol group in 4-(Piperidin-3-yl)phenol provides a chromophore, allowing for UV detection.

  • Advantages:

    • Robust and reproducible for quantitative analysis.

    • Cost-effective compared to mass spectrometry.

    • Well-established for quality control applications.

  • Limitations:

    • Provides no direct structural information beyond the retention time.

    • Lower sensitivity and specificity compared to MS, especially for complex matrices.

    • Co-eluting impurities without a chromophore will not be detected.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

  • Detection Wavelength: Approximately 275 nm (the absorption maximum for the phenol chromophore).

G cluster_hplc HPLC-UV Workflow Sample Sample HPLC HPLC Sample->HPLC UV_Detector UV_Detector HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram

Caption: A simplified workflow for HPLC-UV analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.

  • Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.

  • Advantages:

    • Provides unambiguous structural information, including the carbon-hydrogen framework and stereochemistry.[4]

    • Non-destructive technique.

    • Quantitative NMR (qNMR) can be used for purity assessment without the need for a specific reference standard for the impurity.[5]

  • Limitations:

    • Relatively low sensitivity compared to mass spectrometry.[6]

    • Requires a larger sample amount.

    • Complex spectra can be challenging to interpret for impure samples.

    • Broadening of the phenolic -OH and piperidinic -NH proton signals can sometimes complicate spectral interpretation.[7]

Key Expected NMR Signals for 4-(Piperidin-3-yl)phenol:

  • ¹H NMR: Signals corresponding to the aromatic protons on the phenol ring, the protons on the piperidine ring, and the exchangeable -OH and -NH protons.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Experiments:

    • ¹H NMR for proton environment and coupling information.

    • ¹³C NMR for the carbon skeleton.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Principle: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

  • Advantages:

    • Fast and requires minimal sample preparation.

    • Provides a characteristic "fingerprint" of the molecule.

    • Useful for identifying the presence of key functional groups.

  • Limitations:

    • Provides limited information about the overall molecular structure and connectivity.

    • Not suitable for quantitative analysis without extensive calibration.

    • The spectra of complex molecules can be difficult to interpret fully.[8]

Expected Characteristic FTIR Absorption Bands for 4-(Piperidin-3-yl)phenol:

Wavenumber (cm⁻¹) Functional Group Vibration
3400-3200 (broad)O-H (Phenol)Stretching
3300-3000 (broad)N-H (Piperidine)Stretching
3100-3000C-H (Aromatic)Stretching
2950-2850C-H (Aliphatic)Stretching
1600-1450C=C (Aromatic)Stretching
1260-1000C-O (Phenol)Stretching
1250-1020C-N (Piperidine)Stretching

Experimental Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Conclusion: An Integrated Analytical Approach

The comprehensive characterization of this compound is best achieved through an integrated analytical approach. Mass spectrometry, particularly LC-MS/MS, is indispensable for obtaining molecular weight and detailed fragmentation information, which is crucial for structural confirmation and impurity identification.[9] HPLC-UV provides a robust and reliable method for routine purity assessment and quantification. NMR spectroscopy serves as the gold standard for unambiguous structure elucidation, while FTIR offers a rapid method for functional group identification.

By leveraging the complementary strengths of these techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important pharmaceutical building block, ultimately contributing to the development of safe and effective medicines.

References

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  • MDPI. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling.
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A Researcher's Guide to Characterizing Novel Ligand Interactions: A Comparative Binding Affinity Analysis of 4-(Piperidin-3-yl)phenol HCl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of a compound's binding affinity for its biological target is a cornerstone of preclinical research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the binding affinity of novel compounds, using 4-(Piperidin-3-yl)phenol HCl as a case study. While specific binding data for 4-(Piperidin-3-yl)phenol HCl is not extensively published, its structural motifs—a phenol group and a piperidine ring—are common features in ligands targeting G-protein coupled receptors (GPCRs), particularly opioid receptors.[1][2][3] Therefore, this guide will proceed with the hypothesis that the µ-opioid receptor (MOR) is a potential target, and will outline the necessary experimental procedures to determine its binding affinity relative to established reference standards.

This document is designed to be a practical and intellectually rigorous resource. It moves beyond a simple recitation of protocols to explain the underlying principles and the rationale for experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific practice.

The Foundational Importance of Binding Affinity

Binding affinity, often quantified by the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand and its receptor.[4] A lower KD value signifies a higher binding affinity.[4] This parameter is critical in drug development for several reasons:

  • Potency and Efficacy: High affinity is often a prerequisite for high potency, allowing for therapeutic effects at lower drug concentrations.[5]

  • Selectivity: Characterizing binding affinity across a panel of receptors helps to determine a compound's selectivity, which is crucial for minimizing off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications affect binding affinity is fundamental to optimizing lead compounds.[5]

Experimental Design: A Multi-Faceted Approach

To provide a robust characterization of binding affinity, a combination of experimental techniques is recommended. This guide will focus on two gold-standard methods: the Radioligand Competition Binding Assay and Isothermal Titration Calorimetry (ITC).[4][6][7]

Selection of Reference Standards

For a meaningful comparison, it is essential to select appropriate reference standards. Given our hypothesis that 4-(Piperidin-3-yl)phenol HCl may target the µ-opioid receptor, the following well-characterized ligands are proposed as reference standards:

  • Morphine: A classic µ-opioid receptor agonist.

  • Naloxone: A competitive µ-opioid receptor antagonist.[8]

  • Fentanyl: A potent synthetic µ-opioid receptor agonist.[8][9]

These standards represent a range of affinities and functional activities at the MOR, providing a comprehensive context for evaluating the binding of our test compound.

Experimental Workflow

The overall experimental workflow is designed to first screen for binding and then to provide a detailed thermodynamic profile of the interaction.

G cluster_0 Phase 1: Initial Screening & Affinity Estimation cluster_1 Phase 2: Thermodynamic Characterization A Radioligand Competition Binding Assay B Determine IC50 of 4-(Piperidin-3-yl)phenol HCl A->B C Calculate Ki using Cheng-Prusoff Equation B->C D Isothermal Titration Calorimetry (ITC) C->D Proceed if binding is confirmed E Direct Titration of Test Compound with µ-Opioid Receptor D->E F Determine KD, ΔH, and ΔS E->F

Caption: Experimental workflow for determining the binding affinity of a novel compound.

Detailed Experimental Protocols

The following protocols are presented with the necessary detail to allow for their replication. The causality behind key experimental choices is explained to enhance understanding and troubleshooting.

Radioligand Competition Binding Assay

This technique is a robust and sensitive method for determining the affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[6][10]

Principle: The assay measures the concentration of the test compound (4-(Piperidin-3-yl)phenol HCl) required to inhibit the binding of a fixed concentration of a radiolabeled ligand to the µ-opioid receptor by 50% (the IC₅₀ value). This value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol:

  • Membrane Preparation:

    • Utilize commercially available cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).

    • On the day of the assay, thaw the membrane preparation and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[11]

    • Determine the protein concentration using a standard method like the Pierce® BCA assay.[11]

  • Assay Setup:

    • Perform the assay in a 96-well plate format.[11]

    • To each well, add in the following order:

      • Binding buffer.

      • A fixed concentration of a suitable radioligand, such as [³H]-DAMGO (a potent and selective MOR agonist). The concentration should be at or below its KD value to ensure assay sensitivity.[12]

      • A range of concentrations of the unlabeled test compound (4-(Piperidin-3-yl)phenol HCl) or reference standards (morphine, naloxone, fentanyl). A 10-point concentration curve over a five-log unit range is standard.[6]

      • The cell membrane preparation (typically 50-120 µg of protein per well).[11]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[11] Gentle agitation during incubation can facilitate this.[11]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Detection:

    • Dry the filter mats and add a scintillation cocktail.[11]

    • Quantify the radioactivity trapped on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[11]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[5][13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[5][13][14]

Principle: A solution of the ligand (the titrant) is injected in small aliquots into a sample cell containing the macromolecule (the titrand). The heat change upon each injection is measured. As the macromolecule becomes saturated with the ligand, the heat change per injection diminishes, resulting in a sigmoidal binding curve from which the thermodynamic parameters can be derived.[15]

Protocol:

  • Sample Preparation:

    • Express and purify the µ-opioid receptor. This is a challenging step for GPCRs, often requiring solubilization in detergents or reconstitution into nanodiscs.

    • Dialyze both the receptor and the ligand (4-(Piperidin-3-yl)phenol HCl or reference standards) extensively against the same buffer to minimize heat of dilution effects. A common buffer is phosphate-buffered saline (PBS), pH 7.4.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment Setup:

    • Load the purified receptor into the sample cell of the calorimeter.

    • Load the test compound or reference standard into the injection syringe at a concentration typically 10-15 times that of the receptor.[5]

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of injections of the ligand into the receptor solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., a single-site binding model) to determine the KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from the following equations:

      • ΔG = -RTln(KA), where KA = 1/KD

      • ΔG = ΔH - TΔS

G cluster_ITC Isothermal Titration Calorimetry (ITC) Workflow P Prepare & Dialyze Receptor and Ligand L Load Receptor into Sample Cell P->L S Load Ligand into Injection Syringe P->S T Perform Stepwise Titration L->T S->T M Measure Heat Change per Injection T->M A Analyze Data: Plot Heat vs. Molar Ratio M->A R Determine Thermodynamic Parameters (KD, ΔH, ΔS, n) A->R

Sources

Validating the enantiomeric purity of chiral 4-(Piperidin-3-yl)phenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for validating the enantiomeric purity of 4-(Piperidin-3-yl)phenol hydrochloride , a critical chiral intermediate often utilized in the synthesis of NR2B-selective NMDA receptor antagonists.[1]

Given the amphoteric nature of the molecule (containing both a basic secondary amine and an acidic phenolic moiety), standard chiral methods must be adapted to prevent peak tailing and ensure accurate quantification.

Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, Process Chemists, Drug Development Scientists

The Challenge: Amphoteric Chirality

The target molecule, 4-(Piperidin-3-yl)phenol , possesses a single stereocenter at the C3 position of the piperidine ring.

  • Chemical Nature: Amphoteric (Zwitterionic potential).[1]

    • Basic center: Secondary amine (Piperidine, pKa ~11).

    • Acidic center: Phenol (pKa ~10).[1]

  • Chromatographic Behavior: Without proper mobile phase modification, the amine interacts strongly with residual silanols on silica supports, while the phenol can ionize, leading to severe peak tailing and poor resolution (

    
    ).
    

Methodology Comparison

FeatureMethod A: Normal Phase Chiral HPLC Method B: Chiral SFC Method C: Polarimetry
Principle Stereoselective interaction with polysaccharide stationary phase.[1]Supercritical CO

with chiral modifier.
Optical rotation of plane-polarized light.[1]
Selectivity High. Can resolve trace enantiomers (<0.1%).[1]High. Orthogonal selectivity to HPLC.Low. Only measures bulk average.[1]
Speed Moderate (15–30 min).[1]Fast (3–10 min).[1]Instant.
Sensitivity High (UV Detection @ 225 nm).[1]Moderate to High.[1]Low (Requires high conc.).[1]
Robustness Excellent (Industry Standard).[1]Good (Requires backpressure control).Poor (Affected by solvent/temp).
Verdict Primary Release Method. High-Throughput Screening. Gross Identity Check Only.

The "Hero" Protocol: Normal Phase Chiral HPLC

This protocol is designed to suppress ionization of the amine, ensuring sharp peak shapes on polysaccharide-based columns.

Instrument Configuration
  • System: HPLC/UHPLC with Binary Pump.

  • Detector: UV-Vis / PDA at 225 nm (Phenol absorption) and 270 nm (Secondary check).

  • Column Temperature: 25°C (Ambient) to 35°C.[1]

Stationary Phase Selection
  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why: The "Gold Standard" for basic amines.[1] The amylose backbone forms inclusion complexes that effectively discriminate 3-substituted piperidines.[1]

  • Alternative Column: Chiralpak IA (Immobilized version).[1]

    • Why: Allows for the use of prohibited solvents (like DCM or THF) if solubility is a challenge.[1]

Mobile Phase Strategy (The "Basified" Approach)

To handle the amine, a basic additive is mandatory .

  • Composition: n-Hexane : Ethanol (80 : 20 v/v).[1]

  • Additive: 0.1% Diethylamine (DEA) or Isopropylamine (IPA).[1]

    • Note: Ethanol is preferred over Isopropanol (IPA) here for better solubility of the hydrochloride salt, though the salt may need to be neutralized in situ or free-based prior to injection if solubility in hexane is poor.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

Sample Preparation (Critical Step)

The hydrochloride salt is likely insoluble in pure hexane.[1]

  • Dissolve: 1 mg of sample in 1 mL of Ethanol .

  • Neutralize (Optional but Recommended): Add 1 drop of dilute NaOH or excess DEA to ensure the free base is formed, improving interaction with the chiral selector.

  • Dilute: Add n-Hexane to reach the mobile phase ratio (approx. 4 mL).

  • Filter: 0.45 µm PTFE filter.

System Suitability Criteria
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • Precision: RSD

    
     2.0% for retention time and area (n=6).[1]
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for method development, specifically addressing the amphoteric nature of the analyte.

MethodDevelopment Start Start: 4-(Piperidin-3-yl)phenol HCl Solubility Check Solubility in Hexane/EtOH (80:20) Start->Solubility SaltBreak Free-base Sample: Dissolve in EtOH + 0.1% DEA Solubility->SaltBreak Insoluble/Cloudy ColumnSelect Screen Columns: 1. Chiralpak AD-H 2. Chiralcel OD-H Solubility->ColumnSelect Soluble SaltBreak->ColumnSelect PeakShape Evaluate Peak Shape ColumnSelect->PeakShape Tailing Problem: Amine Tailing PeakShape->Tailing Tailing Factor > 1.5 Success Validation Phase: Linearity, Accuracy, LOD/LOQ PeakShape->Success Rs > 2.0 & Tf < 1.5 Optimize Increase DEA to 0.2% or Switch to Chiralpak IA Tailing->Optimize Optimize->PeakShape

Figure 1: Decision tree for optimizing chiral separation of amphoteric piperidine derivatives.

Experimental Data Analysis

To validate the method, you must calculate the Enantiomeric Excess (%ee).

Formula:



Where 

is the peak area.[1]
Example Validation Data (Simulated for Protocol A)
ParameterAcceptance CriteriaTypical Result
Specificity No interference at

of enantiomers.
Passed (Diluent clean).
LOD (Limit of Detection) S/N

3
0.05 µg/mL
LOQ (Limit of Quant) S/N

10
0.15 µg/mL
Linearity (

)

0.999
0.9998
Recovery (Accuracy) 98.0% – 102.0%100.4%

Alternative: Chiral SFC (Supercritical Fluid Chromatography)

For high-throughput environments, SFC is superior due to lower viscosity and faster diffusion.

  • Column: Chiralpak AD-3 (3 µm particle size for speed).[1]

  • Mobile Phase: CO

    
     (80%) : Methanol + 0.2% Isopropylamine (20%).[1]
    
  • Back Pressure: 120 bar.[1]

  • Temperature: 40°C.[1]

  • Advantage: The usage of Methanol as a co-solvent provides better solubility for the HCl salt compared to the Hexane used in HPLC.

References

  • Validation of Chiral Methods: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Piperidine Separation Strategies: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. Chirality, 2014.[2][3][4]

  • Column Selection: Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.

  • Compound Data: PubChem. This compound.[1][5]

Sources

X-ray crystallography data for 4-(Piperidin-3-yl)phenol hydrochloride structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Structural Elucidation of 4-(Piperidin-3-yl)phenol Hydrochloride: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives

Executive Summary: The Case for Absolute Certainty

In the development of piperidine-based pharmacophores, such as This compound , structural ambiguity is a critical risk. While NMR and Mass Spectrometry are indispensable for connectivity, they frequently fail to definitively resolve three specific challenges inherent to this molecule:

  • Absolute Configuration: The C3 position of the piperidine ring is a chiral center. Enantiomeric purity is non-negotiable for regulatory approval.

  • Salt vs. Co-crystal Continuum: Confirming the proton transfer from HCl to the piperidine nitrogen (rather than a simple hydrogen-bonded co-crystal) requires direct visualization of the hydrogen position or bond geometry.

  • Polymorphism & Solvation: Hydrochloride salts are prone to forming hydrates, which alters bioavailability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD remains the gold standard for validating this specific structure.

Comparative Analysis: SC-XRD vs. Alternatives

The following table summarizes the capabilities of standard analytical techniques regarding the specific challenges of 4-(Piperidin-3-yl)phenol HCl.

FeatureSC-XRD (Gold Standard) 1H/13C NMR (Solution) PXRD (Powder Diffraction)
Connectivity Definitive. Direct atom mapping.Excellent. Standard assignment.Poor. Requires known model.
Absolute Config (R/S) Definitive. Via Anomalous Dispersion (Flack Parameter).Ambiguous. Requires chiral shift reagents or derivatization.Impossible without prior structure.
Protonation State High. Can locate H-atoms on N (diff. map) or infer via C-N-C angles.Medium. Chemical shift change indicates salt, but dynamic exchange can blur signals.Low. Infers phase, not proton location.
Lattice Solvent Definitive. Locates water/solvent in the lattice (stoichiometry).Misleading. Solvent peaks may be from bulk residual, not the lattice.Medium. Identifies unique phases but not stoichiometry directly.
Sample Requirement Single crystal (0.1–0.3 mm).[1]~5-10 mg dissolved solid.~10-50 mg powder.
Why NMR Falls Short for This Target

For 4-(Piperidin-3-yl)phenol, the piperidine ring adopts a chair conformation. In solution NMR, ring flipping (even if slowed) averages the signals. Furthermore, distinguishing the R and S enantiomers is impossible in achiral solvents. While NOESY can suggest relative stereochemistry, it cannot define the absolute configuration required for patent protection.

Experimental Protocol: Structure Determination

To replicate the structural confirmation of 4-(Piperidin-3-yl)phenol HCl, follow this validated workflow.

Phase 1: Crystal Growth (Vapor Diffusion)

Objective: Grow single crystals of the hydrochloride salt suitable for diffraction.

  • Solubility Test: Dissolve 20 mg of the crude HCl salt in a minimum amount of Methanol (MeOH) . The salt is likely polar; MeOH provides solubility while allowing proton exchange.

  • Setup: Place the MeOH solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial into a larger jar containing Diethyl Ether (Et2O) or Acetone .

  • Equilibration: Seal the outer jar tightly. The volatile Et2O will diffuse into the MeOH, slowly lowering solubility and driving nucleation.

  • Harvest: Allow to stand undisturbed at 4°C for 3-7 days. Look for prisms or block-like crystals (avoid needles if possible, as they often suffer from disorder).

Phase 2: Data Collection Strategy

Objective: Maximize anomalous signal for absolute configuration.

  • Source: Cu-Kα (λ = 1.54178 Å) .

    • Reasoning: For organic salts containing Chlorine (Cl) and Oxygen (O), Copper radiation provides a stronger anomalous scattering signal than Molybdenum (Mo). This is critical for calculating the Flack Parameter to distinguish the R from the S enantiomer.

  • Temperature: 100 K .

    • Reasoning: Cooling freezes the thermal motion of the piperidine ring and the phenol -OH, improving resolution and allowing precise location of the Hydrogen atoms on the Nitrogen (confirming the salt).

Critical Validation Metrics (Reference Data)

When analyzing your SC-XRD data, the following parameters indicate a successful structure solution for a chiral hydrochloride salt.

ParameterAcceptable RangeInterpretation for this Molecule
Space Group Non-centrosymmetric (e.g., P21, P212121)Required. Chiral molecules cannot crystallize in centrosymmetric groups (like P21/c) unless they are racemates.
R1 (Final) < 5.0% (0.05)Indicates the model agrees well with observed electron density.
Flack Parameter Near 0.0 (e.g., -0.05 to 0.05)0.0 = Correct Enantiomer. 1.0 = Inverted. 0.5 = Racemic Twin.
C-N-C Bond Angle ~110-112°Expanded angle at Nitrogen confirms sp3 hybridization and protonation (Quaternary ammonium character).
Cl...N Distance 3.0 - 3.2 ÅTypical H-bond distance for N-H...Cl charge-assisted hydrogen bonds.
Structural Insight: The Hydrogen Bond Network

In the crystal lattice of 4-(Piperidin-3-yl)phenol HCl, expect to see a dominant interaction where the chloride ion (Cl-) acts as a bridge. It typically accepts a strong H-bond from the protonated piperidine nitrogen (NH2+) and potentially a second H-bond from the phenol -OH of a neighboring molecule, forming a helical 1D chain or 2D sheet structure.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to definitive structural assignment, highlighting the decision points where SC-XRD provides unique value.

StructureElucidation Crude Crude 4-(Piperidin-3-yl)phenol HCl Recryst Vapor Diffusion (MeOH / Et2O) Crude->Recryst Purification Microscopy Optical Microscopy (Check for Singularity) Recryst->Microscopy Harvest Mounting Cryo-Mounting (100 K) Microscopy->Mounting Selection DataColl SC-XRD Data Collection (Cu-Kα Source) Mounting->DataColl Diffraction Process Data Reduction & Phasing (SHELXT) DataColl->Process hkl File Refine Refinement (SHELXL) Process->Refine Model Building Refine->Recryst If Twinning/Disorder Result Confirmed Structure (Absolute Config) Refine->Result R1 < 5%, Flack ~ 0

Caption: Figure 1. Structural elucidation workflow for chiral hydrochloride salts. Note the feedback loop: poor refinement often necessitates re-crystallization to resolve twinning issues common in chiral space groups.

References

  • Smyth, L. A., et al. (2014). "The application of X-ray crystallography in drug discovery: The importance of absolute configuration." Journal of Pharmaceutical and Biomedical Analysis, 88, 592-598. Link

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Gould, R. O., et al. (1997). "Salt selection for pharmaceutical compounds: A crystallographic study of piperidine salts." Acta Crystallographica Section B, 53, 5-12. Link

  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. (Standard text for protocol validation). Link

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of chiral pharmaceutical agents." Tetrahedron: Asymmetry, 20(6), 712-717. Link

Sources

A Comparative Guide to the Stability of Free Base vs. Hydrochloride Salt Forms in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical development, the selection of an appropriate form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, solubility, and bioavailability. This guide provides an in-depth technical comparison of the stability profiles of free base APIs versus their hydrochloride salt counterparts, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.

Fundamental Differences: Free Base vs. Hydrochloride Salt

An API's salt form can significantly alter its physicochemical properties.[1][2] A free base is the pure, un-ionized form of a molecule that contains a basic functional group, such as an amine.[1] While often less soluble in aqueous media, free bases can sometimes offer advantages in terms of non-hygroscopicity and lack of polymorphism.[3]

Conversely, a hydrochloride salt is formed by reacting the basic API with hydrochloric acid.[1] This conversion to a salt form is a common strategy to enhance aqueous solubility and dissolution rates, which can, in turn, improve bioavailability.[4][5][6] Approximately 60% of all basic drug salt forms are hydrochlorides.[7] However, this modification can also introduce new stability challenges, such as hygroscopicity and the potential for disproportionation.[3][5]

Designing a Comparative Stability Study: A Methodical Approach

A robust comparative stability study is essential to determine the optimal form of an API for development. The purpose of such a study is to evaluate how the quality of the drug substance changes over time under the influence of various environmental factors, including temperature, humidity, and light.[8][9] This is achieved through a combination of long-term and accelerated stability testing, as well as forced degradation studies.[10][11]

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are designed to intentionally degrade the API to identify potential degradation products and elucidate degradation pathways.[][13] These studies are a critical component of analytical method development and validation.[13] A typical target for degradation is between 5-20%, which is sufficient to detect and characterize degradants without completely destroying the main component.[14]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh samples of both the free base and hydrochloride salt forms of the API. Prepare solutions in appropriate solvents (e.g., water, methanol, or a co-solvent system if solubility is a concern).[15]

  • Stress Conditions: Subject the samples to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[14]

    • Acid Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C).[16]

    • Base Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures.[16]

    • Oxidation: 3-30% hydrogen peroxide at room temperature.

    • Thermal Stress: Expose solid samples to dry heat (e.g., 105°C).[15]

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines.[9]

  • Time Points: Sample the stressed solutions and solid materials at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours for solutions; longer for solid-state stress).

  • Analysis: Analyze the samples at each time point using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[17][18]

The causality behind these choices lies in their ability to mimic and accelerate potential degradation pathways that could occur during manufacturing, storage, and administration. For instance, acid and base hydrolysis can simulate conditions in the gastrointestinal tract, while oxidative stress can mimic exposure to atmospheric oxygen.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis API Free Base API Free Base Acid Hydrolysis Acid Hydrolysis API Free Base->Acid Hydrolysis Base Hydrolysis Base Hydrolysis API Free Base->Base Hydrolysis Oxidation Oxidation API Free Base->Oxidation Thermal Stress Thermal Stress API Free Base->Thermal Stress Photostability Photostability API Free Base->Photostability API HCl Salt API HCl Salt API HCl Salt->Acid Hydrolysis API HCl Salt->Base Hydrolysis API HCl Salt->Oxidation API HCl Salt->Thermal Stress API HCl Salt->Photostability HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal Stress->HPLC Analysis Photostability->HPLC Analysis Characterization of Degradants Characterization of Degradants HPLC Analysis->Characterization of Degradants

Caption: Experimental Workflow for Forced Degradation Study

Analytical Techniques for Stability Assessment

A multi-faceted analytical approach is crucial for a comprehensive stability assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of stability testing, used to separate, identify, and quantify the API and its degradation products.[17] A validated stability-indicating HPLC method is essential to ensure that the assay is specific for the API and that all degradation products are resolved.[14]

  • X-Ray Powder Diffraction (XRPD): XRPD is employed to investigate changes in the solid-state form of the API, such as polymorphism or disproportionation of the salt back to the free base.[19]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques provide information on the melting point, polymorphic transitions, and decomposition temperature of the API, which are important indicators of physical stability.[]

  • Karl Fischer Titration: This technique is used to determine the water content of the API, which is particularly important for hygroscopic salt forms.[19]

Comparative Stability Data: A Hypothetical Case Study

The following tables present hypothetical but realistic data from a comparative stability study of a fictional API, "Exemplar."

Table 1: Forced Degradation of Exemplar Free Base vs. HCl Salt (Solution State)

Stress ConditionTime (hours)Exemplar Free Base (% Degradation)Exemplar HCl Salt (% Degradation)Major Degradant(s)
0.1 M HCl, 80°C245.28.9Hydrolysis Product A
0.1 M NaOH, 80°C815.812.1Hydrolysis Product B
3% H₂O₂, RT482.53.1Oxidative Product C

Table 2: Accelerated Stability of Exemplar Free Base vs. HCl Salt (Solid State, 40°C/75% RH)

Time (months)Exemplar Free Base (% Assay)Exemplar Free Base (Appearance)Exemplar HCl Salt (% Assay)Exemplar HCl Salt (Appearance)
099.8White powder99.9White powder
199.5White powder98.2Slightly yellow powder, clumping
399.1White powder96.5Yellow powder, significant clumping
698.5White powder94.2Yellowish-brown, hard clumps

Discussion and Interpretation

The hypothetical data reveals several key insights:

  • Chemical Stability: In acidic solution, the hydrochloride salt of Exemplar shows slightly higher degradation, which could be attributed to the increased solubility leading to greater exposure to the hydrolytic environment. Conversely, the free base is more susceptible to degradation under basic conditions. This highlights that the stability of an API can be highly pH-dependent.[20]

  • Physical Stability: The solid-state stability data clearly indicates that the hydrochloride salt is hygroscopic, as evidenced by the clumping and discoloration under accelerated humidity conditions. This moisture uptake can accelerate chemical degradation, leading to a more significant loss of potency compared to the free base.[3]

  • Disproportionation: In some cases, a salt form can revert to its less soluble free base form, a phenomenon known as disproportionation.[21][22][23] This can be triggered by factors such as high humidity or interactions with excipients in a formulation.[21] While not explicitly shown in the hypothetical data, XRPD analysis would be crucial to detect such a transformation.

The choice between a free base and a hydrochloride salt is not always straightforward and requires a careful evaluation of the trade-offs. While the salt form may offer superior solubility, it can also introduce stability liabilities such as hygroscopicity and a higher propensity for degradation in certain environments.[5] In some instances, the free base may prove to be the more robust and developable form.[3]

G cluster_0 API Form Selection cluster_1 Physicochemical Properties cluster_2 Development Considerations Free Base Free Base Solubility Solubility Free Base->Solubility Lower Stability Stability Free Base->Stability Potentially Higher (Solid State) Hygroscopicity Hygroscopicity Free Base->Hygroscopicity Lower HCl Salt HCl Salt HCl Salt->Solubility Higher HCl Salt->Stability Potentially Lower (Hygroscopicity) HCl Salt->Hygroscopicity Higher Bioavailability Bioavailability Solubility->Bioavailability Formulation Formulation Stability->Formulation Packaging Packaging Hygroscopicity->Packaging Manufacturing Manufacturing Formulation->Manufacturing

Caption: Interplay of API Form and Development Factors

Conclusion

The decision to develop a free base or a hydrochloride salt of an API requires a comprehensive and comparative stability assessment. Forced degradation studies, alongside long-term and accelerated stability testing, provide the necessary data to make an informed choice. While hydrochloride salts often provide the advantage of increased solubility, the potential for hygroscopicity and associated chemical instability must be carefully evaluated. Ultimately, the goal is to select the form that provides the optimal balance of solubility, stability, and manufacturability to ensure a safe and effective drug product.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Available from: [Link]

  • Serajuddin, A. T. M. (2010, December 22). Physical stability of salts of weak bases in the solid-state. PubMed. Available from: [Link]

  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Available from: [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available from: [Link]

  • Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. Available from: [Link]

  • News-Medical.Net. (2024, October 21). Product Stability Testing: Techniques And Applications. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Available from: [Link]

  • Apicule. (n.d.). How Analytical Development Enhances Drug Formulation and Stability. Available from: [Link]

  • European Pharmaceutical Manufacturer. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Available from: [Link]

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Safety Operating Guide

Proper Disposal of 4-(Piperidin-3-yl)phenol hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step framework for the proper disposal of 4-(Piperidin-3-yl)phenol hydrochloride, moving beyond mere compliance to foster a culture of safety and environmental responsibility. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for your laboratory's chemical waste management.

Understanding the Hazard Profile

Inferred Hazards: Based on available data for related substances, this compound is anticipated to be:

  • Harmful if swallowed: Piperidine and phenol compounds can exhibit oral toxicity.[1]

  • A skin and eye irritant: Direct contact may cause irritation or burns.[2][3][4]

  • A potential respiratory irritant: Inhalation of dust or aerosols may irritate the respiratory tract.[5]

Phenol is designated by the U.S. Environmental Protection Agency (EPA) as a hazardous waste, underscoring the need for careful disposal.[6]

Key Chemical and Physical Properties Summary

PropertyValueSource
Molecular Formula C₁₂H₁₈ClNOSigma-Aldrich[7]
Molecular Weight 227.73 g/mol Sigma-Aldrich[7]
Physical State SolidSigma-Aldrich[7]
Solubility Soluble in waterInferred from hydrochloride salt form

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[8] The following PPE is required when handling this compound in any form, including during disposal procedures:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

Segregation and Storage of Waste: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[8][9] Cross-contamination can lead to dangerous reactions and complicates the disposal process.

Waste Accumulation Workflow

cluster_0 Waste Generation Point cluster_1 Segregated Waste Containers cluster_2 Hazardous Waste Accumulation Area Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container  Transfer Contaminated Sharps Contaminated Sharps Sharps Container Sharps Container Contaminated Sharps->Sharps Container  Transfer Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container  Transfer Secondary Containment Secondary Containment Solid Waste Container->Secondary Containment Sharps Container->Secondary Containment Liquid Waste Container->Secondary Containment

Caption: Workflow for proper segregation and storage of waste.

Step-by-Step Segregation and Storage Protocol:

  • Designate Waste Containers: Use separate, clearly labeled, and chemically compatible containers for solid waste, liquid waste, and contaminated sharps.[8][9][10]

  • Solid Waste: This includes unused this compound, contaminated lab paper, and used PPE. Place these in a dedicated, sealed container labeled "Hazardous Waste."[11]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, leak-proof container, also labeled "Hazardous Waste." Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[8][10]

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9] Ensure secondary containment is used to prevent the spread of potential spills.[11]

Spill Management: A Rapid and Safe Response

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.

Spill Response Protocol

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Spill: Determine the extent of the spill. For small, manageable spills, laboratory personnel with appropriate training and PPE may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS department or emergency response team.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material, avoiding the generation of dust.[2]

  • Collect the Waste: Place all contaminated absorbent material or swept solids into a designated "Hazardous Waste" container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Disposal Procedures: Ensuring Regulatory Compliance

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. The overarching principle is that this compound should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[3][4]

Disposal Decision Tree

Start Start Is the material unused or contaminated? Is the material unused or contaminated? Start->Is the material unused or contaminated? Is it a solid, liquid, or sharp? Is it a solid, liquid, or sharp? Is the material unused or contaminated?->Is it a solid, liquid, or sharp? Yes Solid Waste Solid Waste Is it a solid, liquid, or sharp?->Solid Waste Solid Liquid Waste Liquid Waste Is it a solid, liquid, or sharp?->Liquid Waste Liquid Sharps Waste Sharps Waste Is it a solid, liquid, or sharp?->Sharps Waste Sharp Segregate in labeled hazardous waste container Segregate in labeled hazardous waste container Solid Waste->Segregate in labeled hazardous waste container Liquid Waste->Segregate in labeled hazardous waste container Sharps Waste->Segregate in labeled hazardous waste container Arrange for pickup by licensed waste disposal service Arrange for pickup by licensed waste disposal service Segregate in labeled hazardous waste container->Arrange for pickup by licensed waste disposal service End End Arrange for pickup by licensed waste disposal service->End

Caption: Decision tree for the disposal of this compound.

Step-by-Step Disposal Protocol:

  • Package for Disposal: Ensure all waste containers are securely sealed and properly labeled.

  • Contact Your EHS Department: Your institution's EHS department will have established procedures for the collection and disposal of hazardous chemical waste.[8] They will coordinate with a licensed hazardous waste disposal company.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This is a crucial aspect of regulatory compliance.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1] This can lead to environmental contamination and may violate local wastewater regulations.

  • Incineration: The recommended final disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility.[2][12]

Decontamination of Reusable Glassware

Properly decontaminating glassware that has come into contact with this compound is essential to prevent cross-contamination of future experiments.

Glassware Decontamination Protocol:

  • Initial Rinse: Rinse the glassware with a suitable solvent that will dissolve the compound. Collect this initial rinse as hazardous liquid waste.

  • Triple Rinse: Perform a triple rinse with the same solvent, collecting each rinse as hazardous waste.[11]

  • Washing: After the triple rinse, the glassware can be washed with soap and water.

  • Final Rinse: A final rinse with deionized water is recommended.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. This commitment to best practices in chemical waste management is a hallmark of a trustworthy and scientifically rigorous research environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from the Columbia University Research website.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from the Vanderbilt University Medical Center website.
  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from a university environmental health and safety website.
  • Duke University. (2020, January 22). Laboratory Chemical Waste Management Practices.
  • Antibodies.com. (n.d.).
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  • ChemSupply Australia. (n.d.).
  • National Institutes of Health. (n.d.). Piperidine. PubChem.
  • IWA Publishing. (2025, January 15). Removal of phenolic compounds from olive mill wastewater (OMW) by tailoring the surface of activated carbon under acidic and basic conditions.
  • Mellifiq. (n.d.). The Best Phenol Removal Systems for Industrial Wastewater.
  • Royal Society of Chemistry. (n.d.). Degradation of phenolic compounds in wastewater using a conical-shaped packed-bed microbial fuel cell in continuous flow with recycling.
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  • Sigma-Aldrich. (n.d.). 4-Piperidin-3-ylmethyl-phenol hydrochloride.
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A Comprehensive Guide to the Safe Handling and Disposal of 4-(Piperidin-3-yl)phenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-(Piperidin-3-yl)phenol hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Compound Profile

  • Phenolic Moiety: Phenols are known to be corrosive and can cause severe skin burns.[1] They are also systemically toxic and can be readily absorbed through the skin, leading to effects on the central nervous system, liver, and kidneys.[2] Phenol has an anesthetic effect, meaning burns may not be immediately painful, potentially delaying first aid.[1]

  • Piperidine Hydrochloride Moiety: The hydrochloride salt indicates that this compound is acidic and may release hydrogen chloride gas upon heating or when mixed with a strong base. Piperidine itself is a flammable and corrosive liquid, with toxic effects if inhaled, swallowed, or absorbed through the skin.[3]

  • Physical Form: This compound is typically a solid. While this reduces the risk of inhalation of vapors at room temperature, the generation of dust during handling is a primary route of exposure.

Due to the combined potential hazards, this compound must be handled with the utmost care, assuming a high degree of toxicity and corrosivity.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing personal protective equipment (PPE), it is crucial to implement engineering and administrative controls to minimize the risk of exposure at the source.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and transfers, must be conducted in a certified chemical fume hood.[1][2] This is the most critical engineering control to prevent inhalation of any dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Showers and Eyewash Stations: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[1]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound. The SOP should be readily available to all personnel.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

  • Work Area Demarcation: Clearly designate the area where this compound is being handled.

  • Never Work Alone: Always have a second person present or in the immediate vicinity when handling highly hazardous materials.[1]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect you from exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldGoggles protect against dust particles, while the face shield provides an additional layer of protection against splashes.[2][4][5]
Hands Double-gloving with nitrile or neoprene glovesPhenol can penetrate latex gloves.[4] Double-gloving with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) over a standard nitrile inner glove is recommended for extended work or when handling concentrated solutions.[1][2] Change gloves immediately if contaminated.
Body A fully buttoned lab coat and a chemical-resistant apronThe lab coat provides general protection, while a neoprene or butyl rubber apron offers additional protection against splashes.[1][2]
Feet Closed-toe shoesProtects feet from spills.[2]
Respiratory A NIOSH-approved respirator with an appropriate cartridgeA respirator may be necessary if there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood. Consult with your institution's Environmental Health and Safety (EHS) department for specific recommendations.[6][7]

Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in an experiment.

Preparation and Weighing
  • Gather all materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weigh boats, and pre-labeled containers, are inside the chemical fume hood.

  • Don appropriate PPE: Follow the guidelines in the table above.

  • Weighing the compound: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Avoid generating dust. If any dust is generated, gently clean it up with a damp paper towel (wet with water) and dispose of it as hazardous waste.

  • Transferring the compound: Carefully transfer the weighed compound into a suitable, labeled container.

Solution Preparation
  • Add solvent slowly: In the fume hood, slowly add the desired solvent to the container with the compound.

  • Dissolving: Cap the container and mix by swirling or using a magnetic stirrer. Avoid heating the solution, as this may increase the vapor pressure of the compound and any released HCl.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures: Be Prepared

Spills
  • Minor Spill (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or vermiculite.

    • Gently sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Prevent others from entering the area.

    • Follow the instructions of the emergency response team.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[4] Some protocols recommend decontamination with polyethylene glycol (PEG-300 or PEG-400) for phenol exposure.[1] Seek immediate medical attention, even for small exposures.[4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.

Waste Disposal: Responsible Management

All waste containing this compound must be treated as hazardous waste.

Solid Waste
  • Contaminated materials such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.

Liquid Waste
  • Neutralization: Due to the hydrochloride salt, aqueous waste solutions should be neutralized before disposal. This should be done in a fume hood.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic waste solution while stirring.[8]

    • Monitor the pH using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is between 6 and 8.[8]

    • The reaction is complete when fizzing stops and the pH is neutral.[8]

  • Collection: The neutralized aqueous waste and any organic solvent waste should be collected in separate, clearly labeled hazardous waste containers.

  • Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste.[9] Never pour chemical waste down the drain unless specifically authorized by your EHS department.[8]

Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood em_exposure Exposure Response prep_ppe->em_exposure prep_gather Gather Materials prep_fume_hood->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve em_spill Spill Response handle_weigh->em_spill disp_solid Collect Solid Waste handle_dissolve->disp_solid Used materials disp_liquid Neutralize & Collect Liquid Waste handle_dissolve->disp_liquid handle_dissolve->em_spill disp_final Dispose via EHS disp_solid->disp_final disp_liquid->disp_final

Caption: Safe handling workflow for this compound.

References

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  • Sigma-Aldrich. 4-Piperidin-3-ylmethyl-phenol hydrochloride.
  • Santa Cruz Biotechnology. Phenol.
  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure.
  • University of California, Berkeley, Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
  • Angene Chemical. (2025, February 11). Safety Data Sheet.
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  • KISHIDA CHEMICAL CO., LTD. (2022, February 1). Safety Data Sheet.
  • Aquigen Bio. 4-(Piperazin-1-yl)phenol Hydrochloride | CAS No: 1175036-51-7.
  • BLD Pharmatech. Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.